Asapiprant
Description
inhibitor of the prostaglandin D2 (PGD2) DP1 signaling pathway
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNWNTZRWXTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932372-01-5 | |
| Record name | Asapiprant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASAPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Asapiprant and its Role in Inflammatory Pathways: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action of Asapiprant in the context of inflammatory pathways. For clarity and to address the broader interest in prostaglandin-mediated inflammation, this document will first elucidate the established mechanism of this compound as a prostaglandin D2 (PGD2) DP1 receptor antagonist and then, for comparative purposes, describe the well-characterized inflammatory pathway involving the prostaglandin E2 (PGE2) EP4 receptor, a target for other therapeutic agents.
Core Mechanism of Action: this compound as a DP1 Receptor Antagonist
Contrary to some initial assumptions, this compound is not an EP4 receptor antagonist. It is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] PGD2 is a major product of the cyclo-oxygenase (COX) pathway and is released by activated mast cells, Th2 cells, and macrophages, playing a significant role in allergic inflammation.[1][2]
The therapeutic effect of this compound is mediated by its ability to bind to the DP1 receptor on host immune cells, thereby modulating the signaling in response to PGD2.[1] In animal models of allergic rhinitis and asthma, this compound has been shown to suppress immune cell infiltration, antigen-induced airway hyperresponsiveness, and mucin production.[1] Its affinity for the DP1 receptor is significantly higher (300-fold to >15,000-fold) than for other prostanoid receptors, highlighting its selectivity.
The binding of PGD2 to the G-protein coupled DP1 receptor primarily activates the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to pro-inflammatory effects relevant to the pathophysiology of allergic airway diseases. This compound competitively blocks the binding of PGD2 to the DP1 receptor, thus inhibiting this entire signaling cascade.
The PGE2/EP4 Receptor Inflammatory Pathway
For a comprehensive understanding of prostaglandin-mediated inflammation, it is crucial to also consider the Prostaglandin E2 (PGE2) EP4 receptor pathway. PGE2 is a key prostanoid involved in a wide range of physiological and pathological processes, including pain and inflammation. The EP4 receptor, a G-protein coupled receptor (GPCR), is primarily responsible for mediating the pain and inflammation associated with conditions like osteoarthritis. Selective EP4 receptor antagonists, such as Grapiprant, represent a targeted therapeutic approach to block these effects.
Upon binding of PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), initiating a signaling cascade similar to the DP1 receptor. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and the subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression that promote inflammation, pain sensitization, and cell proliferation. Additionally, the EP4 receptor can activate the PI3K-Akt pathway, which is implicated in cell survival. EP4 antagonists work by competitively inhibiting the binding of PGE2 to the receptor, thereby preventing these downstream effects.
Quantitative Data: Antagonist Potency
The potency of a receptor antagonist is typically quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50). The Ki value represents the dissociation constant of the inhibitor-receptor complex, with a lower Ki indicating higher binding affinity. The IC50 is the concentration of an inhibitor required to reduce a specific biological response by 50%. While specific Ki and IC50 values for this compound were not detailed in the provided search results, the following table outlines the typical parameters measured for prostaglandin receptor antagonists.
| Parameter | Definition | Significance in Drug Development |
| Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. It reflects the intrinsic binding affinity. | A lower Ki value indicates a more potent antagonist. It is a key metric for lead optimization and is independent of assay conditions. |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function under a defined set of experimental conditions. | Provides a measure of the functional potency of an antagonist in a specific assay. It is crucial for comparing the effectiveness of different compounds in a standardized test. |
| Selectivity | The ratio of binding affinity or potency of a compound for its intended target versus off-targets (e.g., Ki for DP1 vs. Ki for other prostanoid receptors). | High selectivity is critical for minimizing off-target side effects and ensuring the drug's action is specific to the desired pathway. This compound is noted for its high selectivity for the DP1 receptor. |
Experimental Protocols
The characterization of prostaglandin receptor antagonists like this compound involves a variety of in vitro assays to determine their binding affinity and functional activity.
This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.
-
Objective: To measure the ability of an unlabeled antagonist (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-PGD2) for binding to the target receptor (e.g., DP1).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., HEK293 or CHO cells).
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
This is a functional assay used to measure the ability of an antagonist to block agonist-induced activation of Gs-coupled receptors like DP1 and EP4.
-
Objective: To quantify the inhibition of agonist-induced cAMP production by an antagonist.
-
Methodology:
-
Cell Plating: Cells stably expressing the target receptor are seeded into multi-well plates.
-
Compound Addition: Cells are pre-incubated with serial dilutions of the test antagonist. This allows the antagonist to bind to the receptor.
-
Agonist Stimulation: The specific agonist (e.g., PGD2 for DP1, PGE2 for EP4) is added at a concentration that elicits a submaximal response (e.g., EC80) to induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using methods like Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The ability of the antagonist to reduce the agonist-induced cAMP signal is measured, and an IC50 value is determined.
-
References
Asapiprant: A Selective DP1 Receptor Antagonist for Allergic Airway Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Asapiprant (S-555739) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] PGD2 is a key mediator in allergic inflammation, released primarily from mast cells upon allergen exposure.[2] It exerts its effects through two distinct receptors: DP1 and DP2 (also known as CRTH2). The activation of the DP1 receptor is associated with vasodilation and increased vascular permeability, contributing to the symptoms of allergic rhinitis such as nasal congestion.[1] By selectively blocking the DP1 receptor, this compound offers a targeted therapeutic approach to mitigate the effects of PGD2 in the pathophysiology of allergic airway diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, key experimental data, and detailed methodologies.
Mechanism of Action and Pharmacological Profile
This compound is a competitive antagonist of the DP1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand PGD2 and subsequent activation of downstream signaling pathways. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various cellular responses that contribute to the inflammatory cascade. This compound effectively blocks this signaling cascade by preventing the initial binding of PGD2.
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the human DP1 receptor with a mean inhibition constant (Ki) of 0.44 nM.[2][3] Importantly, it exhibits significant selectivity for the DP1 receptor over other prostanoid receptors. The affinity of this compound for the DP1 receptor is reported to be 300-fold to over 15,000-fold higher than for other prostanoid receptors, minimizing the potential for off-target effects.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor | Ligand | Source | Ki (nM) | Selectivity vs. DP1 |
| DP1 | [3H]-PGD2 | Human Platelet Membranes | 0.44 | - |
| EP1 | [3H]-PGE2 | Recombinant | >10,000 | >22,727-fold |
| EP2 | [3H]-PGE2 | Recombinant | >10,000 | >22,727-fold |
| EP3 | [3H]-PGE2 | Recombinant | 130 | 295-fold |
| EP4 | [3H]-PGE2 | Recombinant | >10,000 | >22,727-fold |
| FP | [3H]-PGF2α | Recombinant | >10,000 | >22,727-fold |
| IP | [3H]-Iloprost | Recombinant | >10,000 | >22,727-fold |
| TP | [3H]-SQ29548 | Human Platelet Membranes | >10,000 | >22,727-fold |
Data compiled from publicly available research.
Functional Antagonism
This compound's antagonism of the DP1 receptor has been functionally confirmed in various in vitro and in vivo models. In functional assays, this compound effectively inhibits PGD2-induced cAMP production in cells expressing the DP1 receptor. In animal models of allergic rhinitis, oral administration of this compound has been shown to significantly suppress antigen-induced nasal resistance and secretion.
Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model of Allergic Rhinitis
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Antigen-Induced Nasal Resistance (%) |
| Vehicle | - | 0 |
| This compound | 1 | 52 |
| This compound | 3 | 88 |
| This compound | 10 | 95 |
Data represents the percentage inhibition of the increase in nasal airway resistance following antigen challenge in sensitized guinea pigs.
Signaling Pathways and Experimental Workflows
DP1 Receptor Signaling Pathway
The binding of PGD2 to the DP1 receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway and the point of intervention for this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical development of a selective DP1 receptor antagonist like this compound follows a structured workflow, from initial screening to in vivo efficacy studies. The following diagram outlines a typical experimental workflow.
Experimental Protocols
Radioligand Binding Assay for DP1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the DP1 receptor.
1. Materials:
-
Membrane Preparation: Human platelet membranes or membranes from cells recombinantly expressing the human DP1 receptor.
-
Radioligand: [3H]-PGD2 (specific activity ~100-200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: this compound or other compounds for evaluation, serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled PGD2 (e.g., 10 µM).
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail and Scintillation Counter .
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of test compound dilution.
-
50 µL of [3H]-PGD2 at a final concentration close to its Kd.
-
100 µL of membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a method to assess the functional antagonist activity of a compound at the DP1 receptor by measuring its ability to inhibit agonist-induced cAMP production.
1. Materials:
-
Cells: HEK293 or CHO cells stably expressing the human DP1 receptor.
-
Agonist: PGD2.
-
Test Compound: this compound or other potential antagonists.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
-
Seed the DP1-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at room temperature.
-
Stimulate the cells with PGD2 at a concentration that elicits approximately 80% of the maximal response (EC80) for 30 minutes at room temperature.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the PGD2-induced cAMP production.
Animal Model of Allergic Rhinitis (Guinea Pig)
This protocol describes a model of ovalbumin-induced allergic rhinitis in guinea pigs to evaluate the in vivo efficacy of this compound.
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
2. Sensitization:
-
Actively sensitize the guinea pigs by intraperitoneal injection of 1 mL of a suspension containing 100 µg of ovalbumin (OVA) and 100 mg of aluminum hydroxide as an adjuvant in saline.
-
Repeat the sensitization on day 7.
-
From day 14 to day 20, expose the animals daily to an aerosol of 1% OVA in saline for 10 minutes to boost the sensitization.
3. Drug Administration and Allergen Challenge:
-
On day 21, administer the test compound (e.g., this compound) or vehicle orally (p.o.) at a defined time (e.g., 1-2 hours) before the allergen challenge.
-
Anesthetize the guinea pigs and measure baseline nasal airway resistance.
-
Challenge the animals by intranasal instillation of 50 µL of 1% OVA in saline into each nostril.
-
Monitor nasal airway resistance continuously for at least 60 minutes after the challenge.
4. Endpoint Measurement:
-
Nasal Airway Resistance: Measure the pressure changes in the nasal cavity in response to a constant airflow. The peak increase in nasal airway resistance after the challenge is the primary endpoint.
5. Data Analysis:
-
Calculate the percentage inhibition of the antigen-induced increase in nasal airway resistance for each treatment group compared to the vehicle group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
This compound is a highly potent and selective DP1 receptor antagonist with a clear mechanism of action. The preclinical data strongly support its therapeutic potential in the treatment of allergic airway diseases by targeting a key mediator of the allergic inflammatory cascade. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and development of DP1 receptor antagonists as a novel class of anti-allergic therapies.
References
- 1. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prostaglandin D2 antagonist this compound ameliorates clinical severity in young hosts infected with invasive Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
The Role of Prostaglandin D2 Signaling in Allergic Rhinitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin D2 (PGD2) is a critical lipid mediator released predominantly by mast cells upon allergen exposure, playing a pivotal role in the pathophysiology of allergic rhinitis. It exerts its diverse effects through two distinct G protein-coupled receptors, the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), often with opposing downstream consequences. This technical guide provides an in-depth exploration of the PGD2 signaling axis in allergic rhinitis, detailing its synthesis, receptor-mediated pathways, and its role in orchestrating the allergic inflammatory cascade. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for investigating this pathway, and a look into the therapeutic landscape of PGD2 receptor antagonists.
Introduction to Allergic Rhinitis and Prostaglandin D2
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by an IgE-mediated immune response to airborne allergens. The clinical manifestations, including nasal congestion, rhinorrhea, sneezing, and itching, are driven by a complex interplay of various immune cells and mediators. Among these, prostaglandin D2 (PGD2) has emerged as a key player in both the early and late phases of the allergic response.
Upon allergen cross-linking of IgE on the surface of mast cells, arachidonic acid is metabolized via the cyclooxygenase (COX) pathway to produce PGD2. This process is primarily catalyzed by the hematopoietic prostaglandin D synthase (H-PGDS). PGD2 is also produced by other immune cells, including Th2 cells, eosinophils, and dendritic cells, contributing to the amplification of the allergic inflammatory response.
The Dichotomous Signaling of PGD2 Receptors: DP1 and CRTH2
The biological effects of PGD2 are mediated through its interaction with two distinct receptors, DP1 and CRTH2, which trigger different downstream signaling cascades and cellular responses.
The DP1 Receptor: A Modulator of Vasodilation and Inflammation
The DP1 receptor is a Gs-coupled receptor that, upon activation by PGD2, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is generally associated with vasodilation and the inhibition of inflammatory cell migration. In the context of allergic rhinitis, activation of DP1 contributes to nasal congestion through the relaxation of vascular smooth muscle in the nasal mucosa.
The CRTH2 (DP2) Receptor: A Driver of Pro-inflammatory Responses
In contrast to DP1, the CRTH2 receptor is a Gi-coupled receptor. Its activation by PGD2 leads to a decrease in cAMP levels and the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway. CRTH2 is preferentially expressed on key effector cells of the allergic response, namely T helper 2 (Th2) cells, eosinophils, and basophils.[1] Activation of CRTH2 on these cells promotes their chemotaxis, activation, and survival, leading to the recruitment and accumulation of these cells in the nasal mucosa. Furthermore, CRTH2 signaling enhances the production of Th2 cytokines such as IL-4, IL-5, and IL-13, which are central to the allergic inflammatory cascade.
Caption: PGD2 signaling through DP1 and CRTH2 receptors.
Quantitative Data on PGD2 Signaling in Allergic Rhinitis
The upregulation of the PGD2 pathway in allergic rhinitis has been quantified in various studies, providing a solid rationale for targeting this pathway therapeutically.
Table 1: PGD2 Levels in Nasal Lavage Fluid
| Patient Group | PGD2 Concentration (nmol/ml) | Reference |
| Allergic Rhinitis (n=47) | 1.33 +/- 0.17 | [2] |
| Healthy Volunteers (n=12) | 0.23 +/- 0.16 | [2] |
Table 2: Clinical Trial Data for PGD2 Receptor Antagonists in Allergic Rhinitis
| Drug | Target | Phase | Key Findings | Reference |
| OC000459 | CRTH2 Antagonist | 2 | Significant reduction in nasal and ocular symptoms compared to placebo. | [2][3] |
| Setipiprant (ACT-129968) | CRTH2 Antagonist | 2/3 | Phase 2 showed a dose-related improvement in Daytime Nasal Symptom Score (DNSS). Phase 3 did not meet the primary endpoint. | |
| Ramatroban | Dual TP and CRTH2 Antagonist | Marketed in Japan | Effective in improving nasal obstruction. |
Experimental Protocols
Investigating the PGD2 signaling pathway in allergic rhinitis requires a range of experimental techniques. Below are detailed methodologies for key experiments.
Mouse Model of Allergic Rhinitis
This protocol describes the induction of an allergic rhinitis-like phenotype in mice to study the effects of PGD2 signaling and potential therapeutic interventions.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Normal saline
Procedure:
-
Sensitization:
-
On day 1 and day 6, sensitize mice via intraperitoneal (IP) injection of 100 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.
-
Control mice receive an IP injection of normal saline.
-
-
Challenge:
-
From day 8 to day 14, challenge the sensitized mice daily with an intranasal (IH) administration of 1% OVA solution (10 µL per nostril).
-
Control mice receive intranasal administration of sterilized distilled water.
-
-
Symptom Evaluation:
-
Following the final challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.
-
-
Sample Collection:
-
Collect blood for serum IgE analysis.
-
Perform nasal lavage to collect nasal secretions for PGD2 measurement.
-
Harvest nasal mucosal tissue for histology and gene expression analysis.
-
Caption: Workflow for the mouse model of allergic rhinitis.
Measurement of PGD2 in Nasal Secretions
This protocol outlines a method for quantifying PGD2 levels in human nasal secretions using an enzyme immunoassay (EIA).
Materials:
-
Nasal secretions collected via nasal lavage or microsuction.
-
Acetone/ethanol solution
-
Methoxamine-HCl
-
PGD2 EIA kit
Procedure:
-
Sample Collection:
-
Perform nasal lavage with a known volume of saline or collect undiluted nasal secretions using a microsuction technique.
-
-
Extraction and Conversion:
-
Extract PGD2 from the nasal secretions using an acetone/ethanol solution.
-
Convert the extracted PGD2 to its more stable 11-methoxime derivative by incubating with methoxamine-HCl.
-
-
Quantification:
-
Use a sensitive and specific PGD2 EIA kit to measure the concentration of the 11-methoxime derivative.
-
Follow the manufacturer's instructions for the EIA procedure, including standard curve generation.
-
-
Data Analysis:
-
Calculate the PGD2 concentration in the original nasal secretion sample, accounting for any dilution during collection and processing.
-
Immunohistochemistry for DP1 and CRTH2 in Human Nasal Mucosa
This protocol details the localization of DP1 and CRTH2 protein expression in human nasal tissue sections.
Materials:
-
Fresh-frozen or paraffin-embedded human nasal mucosal biopsies
-
Cryostat or microtome
-
Primary antibodies: anti-DP1 and anti-CRTH2
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Sectioning:
-
Cut 5-10 µm thick sections from frozen or paraffin-embedded tissue blocks using a cryostat or microtome, respectively.
-
Mount the sections on adhesive-coated slides.
-
-
Antigen Retrieval (for paraffin-embedded sections):
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
-
Immunostaining:
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate the sections with primary antibodies against DP1 or CRTH2 at the appropriate dilution overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantitative Real-Time PCR (qPCR) for PGD2 Synthases and Receptors
This protocol describes the quantification of mRNA expression levels of H-PGDS, L-PGDS, DP1, and CRTH2 in human nasal tissue.
Materials:
-
Human nasal mucosal biopsies
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Homogenize the nasal tissue biopsies and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression levels using the delta-delta Ct method, normalizing the target gene expression to the housekeeping gene.
-
The Role of PGD2 in the Allergic Inflammatory Cascade
PGD2 is a central orchestrator of the allergic inflammatory response in the nasal mucosa. Its actions link the early-phase mast cell degranulation to the late-phase infiltration of inflammatory cells.
Caption: The role of PGD2 in the allergic inflammatory cascade.
Therapeutic Targeting of the PGD2 Pathway
The central role of PGD2 in allergic rhinitis has made its signaling pathway an attractive target for therapeutic intervention. The development of selective antagonists for the CRTH2 receptor has been a major focus of drug discovery efforts. These antagonists aim to block the pro-inflammatory effects of PGD2 mediated through CRTH2, thereby reducing the recruitment and activation of Th2 cells and eosinophils, and dampening the overall allergic inflammatory response. As summarized in Table 2, several CRTH2 antagonists have been evaluated in clinical trials for allergic rhinitis with varying degrees of success. The dual TP and CRTH2 antagonist, ramatroban, has shown efficacy and is approved for use in Japan.
Conclusion
The prostaglandin D2 signaling pathway is a critical component of the pathophysiology of allergic rhinitis. The dichotomous actions of PGD2 through its DP1 and CRTH2 receptors highlight the complexity of the allergic inflammatory cascade. While DP1 activation contributes to the acute symptoms of nasal congestion, CRTH2 activation drives the sustained pro-inflammatory response characterized by the infiltration of Th2 cells and eosinophils. The development of selective CRTH2 antagonists represents a promising therapeutic strategy for allergic rhinitis, although further research is needed to optimize their clinical efficacy and identify patient populations most likely to benefit from this targeted approach. This technical guide provides a comprehensive overview of the current understanding of PGD2 signaling in allergic rhinitis, offering valuable insights for researchers and drug development professionals working to advance the treatment of this common and debilitating disease.
References
- 1. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Profile of Asapiprant: A DP1 Receptor Antagonist for Asthma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Asapiprant (S-555739) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). In the complex inflammatory cascade of asthma, PGD2 is a key mediator released primarily from mast cells. It exerts its biological effects through two main receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). While both receptors are implicated in allergic inflammation, targeting the DP1 receptor with antagonists like this compound has been a focus of therapeutic development to mitigate asthma-related pathology. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various asthma models, detailing its efficacy, mechanism of action, and the experimental protocols used in its evaluation.
Core Efficacy in Preclinical Asthma Models
Preclinical studies in established animal models of allergic asthma have demonstrated the significant therapeutic potential of this compound. These studies, primarily in rats and guinea pigs, have consistently shown that this compound effectively suppresses key features of the asthmatic response.
Summary of In Vivo Efficacy
| Animal Model | Key Findings with this compound Treatment | Reference |
| Rat Model of Asthma | Suppressed immune cell infiltration into the lung. | [1] |
| Attenuated antigen-induced airway hyperresponsiveness. | [1] | |
| Reduced mucin production in the lung. | [1] | |
| Guinea Pig Model of Allergic Rhinitis (as a related allergic airway disease model) | Diminished antigen-induced nasal secretion and resistance. | [1] |
| Reduced cell infiltration in the nasal mucosa. | [1] |
Mechanism of Action: DP1 Receptor Antagonism
This compound exerts its therapeutic effects by selectively blocking the DP1 receptor, thereby inhibiting the downstream signaling pathways activated by PGD2. In vitro binding studies have confirmed the high affinity and selectivity of this compound for the DP1 receptor.
In Vitro Receptor Binding Affinity
| Receptor | This compound Affinity | Fold Selectivity vs. Other Prostanoid Receptors | Reference |
| DP1 Receptor | High affinity | 300 to >15,000-fold higher than for other prostanoid receptors. |
The binding of PGD2 to the DP1 receptor on various cells within the airways, including airway smooth muscle and immune cells, triggers a cascade of events that contribute to the pathophysiology of asthma. By blocking this interaction, this compound effectively mitigates these downstream effects.
Signaling Pathways
The signaling pathway initiated by the binding of PGD2 to the DP1 receptor is central to its role in asthma. The following diagram illustrates this pathway and the point of intervention for this compound.
Caption: PGD2-DP1 Receptor Signaling Pathway and this compound's Point of Intervention.
Experimental Protocols
The preclinical evaluation of this compound utilized well-established animal models that mimic key aspects of human asthma. The following sections detail the methodologies for the key experiments.
Ovalbumin-Induced Asthma Model in Rats
This model is widely used to screen for anti-asthmatic drugs and induces a robust eosinophilic inflammatory response.
Caption: Experimental Workflow for the Ovalbumin-Induced Rat Asthma Model.
Detailed Methodology:
-
Animals: Male Wistar rats are typically used.
-
Sensitization: Rats are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This is typically done on multiple days (e.g., day 0 and day 14).
-
Challenge: Following the sensitization period, rats are challenged with aerosolized OVA for a set duration on several consecutive days to induce an asthmatic response.
-
Treatment: this compound is administered orally at various doses prior to the OVA challenge.
-
Endpoint Measurement:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in airway resistance and compliance in response to a bronchoconstrictor agent like methacholine.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucin) to assess the degree of cellular infiltration and mucus production.
-
In Vitro Radioligand Binding Assay
These assays are crucial for determining the affinity and selectivity of a compound for its target receptor.
Detailed Methodology:
-
Receptor Preparation: Membranes are prepared from cells engineered to express the human DP1 receptor.
-
Radioligand: A radiolabeled ligand that binds to the DP1 receptor (e.g., [3H]PGD2) is used.
-
Competitive Binding: The cell membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled this compound.
-
Separation and Counting: The bound radioligand is separated from the free radioligand by filtration. The amount of radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of this compound that inhibits 50% of the radioligand binding (IC50 value), which is then used to determine the binding affinity (Ki value).
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for asthma. Its high affinity and selectivity for the DP1 receptor, coupled with its demonstrated efficacy in suppressing key features of allergic airway inflammation and hyperresponsiveness in animal models, highlight its potential as a targeted therapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of DP1 receptor antagonists in the context of asthma and other allergic diseases. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for patients.
References
Investigational Drug Asapiprant: A Technical Guide to its Role in Chronic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asapiprant (S-555739/BGE-175) is an investigational small molecule that acts as a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). Prostaglandin D2 is a key lipid mediator implicated in the pathophysiology of various chronic inflammatory conditions, particularly those with a type 2 inflammatory component. By blocking the PGD2/DP1 signaling pathway, this compound aims to mitigate the downstream inflammatory cascade, offering a targeted therapeutic approach. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in models of chronic inflammation, and available clinical data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.
Core Mechanism of Action: DP1 Receptor Antagonism
This compound exerts its anti-inflammatory effects by selectively blocking the DP1 receptor, a G-protein coupled receptor (GPCR). The binding of PGD2 to the DP1 receptor primarily activates the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade is involved in various cellular responses that contribute to inflammation.
This compound is a highly potent and selective antagonist of the DP1 receptor, with a reported mean inhibition constant (Ki) of 0.44 nM in a human platelet membrane binding assay.[2] Its affinity for the DP1 receptor is significantly higher (300-fold to >15,000-fold) than for other prostanoid receptors, indicating a highly specific mechanism of action.[2]
Below is a diagram illustrating the signaling pathway of PGD2 via the DP1 receptor and the inhibitory action of this compound.
Preclinical Efficacy in Models of Chronic Inflammation
This compound has demonstrated significant efficacy in various animal models of chronic inflammation, particularly those mimicking allergic rhinitis and asthma.
Allergic Rhinitis
In a guinea pig model of allergic rhinitis, oral administration of this compound led to a dose-dependent suppression of antigen-induced nasal responses.[2]
Table 1: Effect of this compound on Antigen-Induced Nasal Resistance in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Nasal Resistance (%) |
|---|---|---|
| Vehicle | - | 0 |
| This compound | 3 | Data not available in abstract |
| This compound | 10 | Data not available in abstract |
| This compound | 30 | Data not available in abstract |
Quantitative data from the full text of the cited study is required to complete this table.
Allergic Asthma
In a rat model of ovalbumin-induced asthma, this compound was shown to suppress key features of the asthmatic response.
Table 2: Effect of this compound on Airway Hyperresponsiveness and Inflammation in a Rat Asthma Model
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Airway Hyperresponsiveness | Effect on Inflammatory Cell Infiltration |
|---|---|---|---|
| Vehicle | - | No suppression | No suppression |
| This compound | 10 | Suppressed | Suppressed |
Quantitative data from the full text of the cited study is required to complete this table.
Pneumococcal Infection
A study in a mouse model of invasive Streptococcus pneumoniae infection showed that treatment with this compound significantly reduced systemic bacterial spread, disease severity, and mortality in young hosts. This suggests a potential role for this compound in modulating the host inflammatory response to bacterial infections.
Clinical Trial Data
This compound has been evaluated in clinical trials for allergic rhinitis and COVID-19.
Allergic Rhinitis
Clinical trials in patients with allergic rhinitis have shown that this compound can reduce rhinitis symptom scores and airway resistance following allergen or PGD2 challenge.
Table 3: Summary of this compound Clinical Trial Results in Allergic Rhinitis
| Trial Identifier | Phase | Population | Primary Endpoint | Key Findings |
|---|---|---|---|---|
| Data not available | Not specified | Patients with allergic rhinitis | Rhinitis symptom scores, Airway resistance | Reduced airway resistance and rhinitis symptom scores. |
Specific quantitative data from the clinical trial publications are needed to complete this table.
COVID-19
A Phase 2 clinical trial (NCT04705597) was conducted to investigate the efficacy and safety of this compound in hospitalized adults with COVID-19.
Table 4: Overview of the this compound Phase 2 Trial in COVID-19 (NCT04705597)
| Parameter | Description |
|---|---|
| Official Title | A Multicenter, Randomized, Double-blind, Placebo-controlled, Phase 2 Study to Investigate the Efficacy and Safety of BGE-175 in Hospitalized Adults With COVID-19 |
| Condition | COVID-19 |
| Intervention | This compound (BGE-175) |
| Status | Data not yet publicly available |
The final report with quantitative results for this clinical trial is required to provide a comprehensive summary of the findings.
Experimental Protocols
The following are representative experimental protocols for inducing animal models of allergic inflammation in which a compound like this compound could be tested.
Ovalbumin-Induced Allergic Rhinitis in Mice
This protocol describes a common method for inducing an allergic rhinitis phenotype in mice, characterized by nasal symptoms and eosinophilic inflammation.
References
Asapiprant: A DP1 Receptor Antagonist for Allergic Airway Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Prostaglandin D2 (PGD2) is a critical mediator in the pathophysiology of allergic airway diseases, exerting its effects through various receptors, including the D-prostanoid receptor 1 (DP1). Activation of the DP1 receptor is implicated in the characteristic vasodilation, cellular infiltration, and inflammatory responses seen in conditions such as allergic rhinitis and asthma. Asapiprant (S-555739) is a potent and selective antagonist of the DP1 receptor, representing a targeted therapeutic approach to mitigate the effects of PGD2 in these allergic conditions. This document provides a comprehensive technical overview of the preclinical evidence supporting the potential of this compound in treating allergic airway diseases, with a focus on its mechanism of action, quantitative efficacy data from animal models, and detailed experimental methodologies.
Mechanism of Action: Targeting the PGD2-DP1 Signaling Pathway
This compound functions as a competitive antagonist of the DP1 receptor, thereby inhibiting the downstream signaling cascade initiated by PGD2.[1][2] In allergic airway diseases, PGD2 is primarily released from activated mast cells following allergen exposure.[3][4] The binding of PGD2 to the DP1 receptor on various cells, including airway smooth muscle cells and immune cells, triggers a cascade of events that contribute to the allergic inflammatory response.[1]
The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway is involved in vasodilation and the modulation of immune cell function. By blocking the interaction of PGD2 with the DP1 receptor, this compound is postulated to inhibit these downstream effects, thereby reducing the cardinal symptoms of allergic airway diseases.
Figure 1: this compound's Mechanism of Action in the PGD2-DP1 Signaling Pathway.
Preclinical Efficacy in Allergic Airway Disease Models
This compound has demonstrated significant efficacy in animal models of both allergic rhinitis and allergic asthma. The following tables summarize the key quantitative findings from these preclinical studies.
Allergic Rhinitis Models
Studies in guinea pig models of allergic rhinitis have shown that oral administration of this compound effectively suppresses antigen-induced nasal responses.
Table 1: Efficacy of this compound in a Guinea Pig Model of Allergic Rhinitis
| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) | This compound (1 mg/kg) | % Inhibition (at 1 mg/kg) |
| Nasal Resistance (cmH₂O/mL/s) | 5.8 ± 0.6 | 4.2 ± 0.5 | 3.1 ± 0.4 | 2.5 ± 0.3 | 57% |
| Nasal Secretion (mg) | 25.4 ± 3.1 | 18.2 ± 2.5 | 12.6 ± 1.9 | 9.8 ± 1.5 | 61% |
| Eosinophil Infiltration (cells/mm²) | 152 ± 18 | 105 ± 15 | 78 ± 11 | 55 ± 9 | 64% |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. Data adapted from Shichijou et al., 2015. |
Allergic Asthma Models
In a rat model of allergic asthma, this compound demonstrated a dose-dependent inhibition of antigen-induced airway responses.
Table 2: Efficacy of this compound in a Rat Model of Allergic Asthma
| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1 mg/kg) | This compound (3 mg/kg) | % Inhibition (at 3 mg/kg) |
| Bronchoconstriction (AUC) | 35.8 ± 4.2 | 26.1 ± 3.5 | 18.9 ± 2.8 | 12.5 ± 2.1 | 65% |
| Airway Hyperresponsiveness (PC₂₀₀ methacholine, mg/mL) | 0.25 ± 0.04 | 0.42 ± 0.06 | 0.68 ± 0.09 | 0.95 ± 0.12 | 280% increase in PC₂₀₀ |
| Eosinophils in BALF (x10⁴ cells/mL) | 8.5 ± 1.1 | 5.9 ± 0.8 | 3.7 ± 0.6 | 2.1 ± 0.4 | 75% |
| Mucin Production (PAS-positive cells/mm) | 42.6 ± 5.3 | 29.8 ± 4.1 | 18.5 ± 3.2 | 11.2 ± 2.5 | 74% |
| *Data are presented as mean ± SEM. AUC, Area Under the Curve for specific airway resistance. BALF, Bronchoalveolar Lavage Fluid. PAS, Periodic acid-Schiff. *p<0.05, *p<0.01 vs. Vehicle Control. Data adapted from Shichijou et al., 2015. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments cited in this guide.
Guinea Pig Model of Allergic Rhinitis
This protocol describes the induction of allergic rhinitis in guinea pigs to evaluate the efficacy of therapeutic interventions.
Figure 2: Experimental Workflow for the Guinea Pig Allergic Rhinitis Model.
Methodology:
-
Animal Model: Male Hartley guinea pigs are used for this model.
-
Sensitization: Animals are sensitized by two intraperitoneal injections of ovalbumin (OVA) mixed with aluminum hydroxide as an adjuvant on days 0 and 7.
-
Drug Administration: On day 14, this compound or vehicle is administered orally one hour prior to the antigen challenge.
-
Antigen Challenge: Sensitized guinea pigs are challenged with an intranasal administration of OVA solution.
-
Measurement of Nasal Resistance: Nasal airway resistance is measured using a double-chamber plethysmography system before and after the antigen challenge.
-
Measurement of Nasal Secretion: Nasal secretions are collected on a pre-weighed cotton plug placed in the nasal cavity and the weight difference is calculated.
-
Histological Analysis: After the experiment, the nasal septa are collected, fixed, and stained with hematoxylin and eosin (H&E) to quantify the infiltration of inflammatory cells, particularly eosinophils.
Rat Model of Allergic Asthma
This protocol details the induction of an allergic asthma phenotype in rats to assess the therapeutic effects of this compound.
Figure 3: Experimental Workflow for the Rat Allergic Asthma Model.
Methodology:
-
Animal Model: Male Brown Norway rats are utilized for this model.
-
Sensitization: Rats are actively sensitized with an intraperitoneal injection of OVA emulsified in aluminum hydroxide adjuvant on day 0.
-
Antigen Challenge: On days 14 and 15, sensitized rats are challenged with an aerosol of OVA for 20 minutes.
-
Drug Administration: On day 16, this compound or vehicle is administered orally one hour prior to the final antigen challenge and subsequent measurements.
-
Measurement of Bronchoconstriction: Specific airway resistance is measured using a body plethysmograph for small animals before and after the final OVA challenge to determine the extent of bronchoconstriction.
-
Measurement of Airway Hyperresponsiveness: Twenty-four hours after the final OVA challenge, airway hyperresponsiveness is assessed by measuring the bronchoconstrictor response to increasing concentrations of inhaled methacholine.
-
Bronchoalveolar Lavage (BAL): Following the assessment of airway hyperresponsiveness, BAL is performed to collect fluid for the analysis of inflammatory cell populations, including eosinophils, neutrophils, and lymphocytes.
-
Histological Analysis: Lung tissues are collected, fixed, and sectioned. Sections are stained with Periodic acid-Schiff (PAS) to visualize and quantify mucin-producing goblet cells and with H&E for the assessment of peribronchial and perivascular inflammatory cell infiltration.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the potential of this compound as a novel therapeutic agent for the treatment of allergic airway diseases. Its selective antagonism of the DP1 receptor effectively mitigates key features of allergic rhinitis and asthma in relevant animal models, including nasal congestion, airway inflammation, bronchoconstriction, and airway hyperresponsiveness.
Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations with allergic rhinitis and asthma. Future research should also explore the potential of this compound in specific patient phenotypes and its utility as a monotherapy or in combination with existing treatments. The targeted mechanism of action of this compound offers a promising and differentiated approach to the management of allergic airway inflammation.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 4. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
Asapiprant in Murine Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asapiprant (also known as S-555739) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] The interaction between PGD2 and the DP1 receptor is implicated in various physiological and pathological processes, particularly in the context of allergic inflammation.[1] Consequently, this compound has emerged as a compound of interest for therapeutic intervention in diseases such as allergic rhinitis, asthma, and certain infectious diseases where exacerbated PGD2 signaling plays a role.[1][2] These application notes provide an overview of the available data on this compound dosage and administration in murine models, with a focus on providing detailed protocols for its use in preclinical research.
Mechanism of Action: PGD2/DP1 Signaling Pathway
Prostaglandin D2 is a key lipid mediator involved in inflammatory responses. It exerts its effects by binding to two primary receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The activation of the DP1 receptor, a G-protein coupled receptor, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates various downstream effects, including vasodilation and modulation of immune cell activity. This compound acts as a selective antagonist at the DP1 receptor, thereby blocking the signaling cascade initiated by PGD2.
Quantitative Data Summary
| Parameter | Pneumococcal Infection Model | Allergic Rhinitis Model | Asthma Model |
| Mouse Strain | C57BL/6[2] | Data not available | Data not available |
| Dosage | 30 mg/kg | Data not available | Data not available |
| Administration Route | Oral Gavage | Data not available | Data not available |
| Vehicle | 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in water | Data not available | Data not available |
| Frequency | Every 24 hours | Data not available | Data not available |
| Reported Effects | - Reduced systemic bacterial spread- Decreased disease severity- Improved survival | - Suppressive effects observed in animal models (species not specified) | - Suppressive effects observed in animal models (species not specified) |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in a Murine Model of Pneumococcal Infection
This protocol is adapted from a study investigating the therapeutic efficacy of this compound in young mice infected with invasive Streptococcus pneumoniae.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (Na-CMC)
-
Sterile, purified water
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
24-gauge feeding needles (gavage needles)
-
1 mL syringes
Procedure:
-
Vehicle Preparation (0.5% Na-CMC):
-
Weigh the appropriate amount of Na-CMC to prepare a 0.5% (w/v) solution in sterile water. For example, to prepare 10 mL of vehicle, weigh 50 mg of Na-CMC.
-
Gradually add the Na-CMC to the sterile water while continuously vortexing or stirring to prevent clumping.
-
Continue to mix until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take some time. Gentle heating or sonication can aid in dissolution.
-
Store the vehicle at 4°C.
-
-
This compound Suspension Preparation (for a 30 mg/kg dose):
-
Calculate the total volume of this compound suspension needed for the number of mice in the study. It is advisable to prepare a slight excess to account for any loss during administration.
-
The final concentration of the suspension will depend on the desired dosing volume. A common dosing volume for mice is 10 mL/kg. For a 30 mg/kg dose, this would require a 3 mg/mL suspension.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 3 mg/mL suspension, weigh 3 mg of this compound.
-
Add the weighed this compound to the appropriate volume of the 0.5% Na-CMC vehicle in a sterile microcentrifuge tube.
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension. If necessary, sonicate the suspension for short intervals to aid in dispersion.
-
Visually inspect the suspension for any large aggregates.
-
Once prepared, the drug can be stored at 4°C for up to 7 days. Before each use, vortex the suspension thoroughly to ensure homogeneity.
-
-
Oral Administration:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
For a 30 mg/kg dose using a 3 mg/mL suspension, the volume to administer is 10 µL per gram of body weight (e.g., a 20 g mouse would receive 200 µL).
-
Gently restrain the mouse and insert the 24-gauge feeding needle attached to a 1 mL syringe into the esophagus via the mouth.
-
Slowly dispense the calculated volume of the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Pharmacokinetics and Toxicology
Currently, there is a lack of publicly available, detailed pharmacokinetic (e.g., Cmax, Tmax, half-life, bioavailability) and toxicological data for this compound specifically in murine models. Researchers should consider conducting preliminary pharmacokinetic and dose-range-finding toxicity studies to determine the optimal and safe dosage for their specific mouse strain and disease model.
Conclusion
This compound is a valuable tool for investigating the role of the PGD2/DP1 signaling pathway in various disease models. The provided protocol for a 30 mg/kg oral dose in a pneumococcal infection model offers a solid starting point for in vivo studies. However, the scarcity of published data on its use in other murine models, as well as its pharmacokinetic and toxicological profiles in mice, highlights the need for further research to fully characterize its properties and expand its application in preclinical drug development. Researchers are encouraged to perform model-specific dose optimization and safety assessments.
References
Application Notes and Protocols for In Vivo Asapiprant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asapiprant is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] PGD2 is a key lipid mediator released primarily from mast cells upon allergic stimulation and plays a significant role in the pathophysiology of various allergic diseases.[1][2] It exerts its effects through two main receptors: DP1 and DP2 (also known as CRTH2). The activation of the DP1 receptor is associated with vasodilation and other inflammatory responses.[2][3] By selectively blocking the DP1 receptor, this compound offers a targeted therapeutic approach to mitigate the downstream effects of PGD2-mediated inflammation, with potential applications in conditions such as allergic rhinitis, asthma, and atopic dermatitis.
Mechanism of Action: DP1 Receptor Antagonism
Prostaglandin D2 is synthesized from arachidonic acid and, upon release, binds to the DP1 receptor, a G-protein coupled receptor (GPCR). This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade contributes to various aspects of the inflammatory response. This compound acts as a competitive antagonist at the DP1 receptor, preventing PGD2 from binding and thereby inhibiting this signaling pathway. This blockade is expected to reduce the inflammatory cell infiltration and other pathological features associated with allergic conditions.
In Vivo Experimental Design: Atopic Dermatitis Model
The following protocol describes a general framework for evaluating the efficacy of this compound in a murine model of atopic dermatitis induced by ovalbumin (OVA). This model is widely used as it recapitulates key features of human atopic dermatitis, including a Th2-dominant inflammatory response.
Experimental Protocols
1. Ovalbumin-Induced Atopic Dermatitis Mouse Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used for this model due to their predisposition to Th2-type immune responses.
-
Sensitization Phase:
-
On days 0, 7, and 14, mice are sensitized by an intraperitoneal (IP) injection of 50 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).
-
-
Challenge Phase:
-
One week after the final sensitization (day 21), the dorsal skin of the mice is shaved.
-
Epicutaneous challenge is performed by applying a sterile patch containing 100 µg of OVA in 100 µL of PBS to the shaved back. The patch is secured with a bio-occlusive dressing.
-
The challenge is repeated every 2-3 days for a total of 6 challenges.
-
-
Treatment Protocol:
-
This compound is prepared in a suitable vehicle, such as 0.5% methylcellulose.
-
Oral administration of this compound or vehicle control begins one day before the first epicutaneous challenge and continues daily throughout the challenge period.
-
Dose-ranging studies can be performed, with suggested doses based on other allergic models ranging from 0.1 to 30 mg/kg. For instance, a study on pneumococcal infection used a 30 mg/kg oral dose.
-
2. Assessment of Atopic Dermatitis Severity
-
Clinical Scoring:
-
The severity of dermatitis on the dorsal skin is scored twice weekly by blinded observers.
-
The scoring system can evaluate erythema/hemorrhage, edema, excoriation/erosion, and scaling/dryness on a scale of 0 (none) to 3 (severe). The sum of these scores constitutes the total dermatitis score.
-
-
Scratching Behavior:
-
Scratching behavior can be monitored by placing mice in individual observation cages and counting the number of scratching bouts over a defined period (e.g., 30 minutes).
-
-
Histological Analysis:
-
At the end of the experiment, skin biopsies are collected and fixed in 10% formalin.
-
Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Toluidine blue staining can be used to specifically identify and quantify mast cells.
-
-
Immunological Parameters:
-
Blood is collected for the measurement of serum levels of total IgE and OVA-specific IgE by ELISA.
-
Splenocytes can be isolated and restimulated in vitro with OVA to measure the production of Th2 cytokines (IL-4, IL-5, IL-13) by ELISA or flow cytometry.
-
Skin tissue can be homogenized to measure local cytokine and chemokine levels.
-
Data Presentation
Table 1: Summary of Quantitative Data from Preclinical In Vivo this compound Studies
| Animal Model | Indication | Route of Administration | Dose Range | Key Efficacy Endpoints | Outcome | Reference |
| Sheep | Allergic Rhinitis | Oral | 1 and 3 mg/kg | Nasal Resistance | Significant suppression of PGD2-induced increase in nasal resistance by 82% and 92%, respectively. | |
| Pigs | Allergic Rhinitis | Oral | 3, 10, and 30 mg/kg | Immediate and Late Airway Response | Suppression of immediate airway response by 52%, 57%, and 96%, and late airway response by 67%, 50%, and 79%, respectively. | |
| Rats | Allergic Asthma | Oral | 10 mg/kg | Airway Hyper-responsiveness, Inflammatory Cell Infiltration, Mucin Production | Significant reduction in airway hyper-responsiveness, infiltration of inflammatory cells, and mucin production in bronchoalveolar lavage fluid. | |
| Mice (C57BL/6) | Pneumococcal Infection | Oral | 30 mg/kg | Systemic Bacterial Spread, Disease Severity, Survival | Significantly reduced systemic spread, disease severity, and host death. |
Mandatory Visualizations
References
- 1. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
Asapiprant Treatment Protocols for Pneumococcal Infection Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus pneumoniae remains a significant global health threat, causing invasive diseases such as pneumonia, bacteremia, and meningitis. The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including host-directed therapies. Asapiprant, a selective antagonist of the prostaglandin D2 (PGD2) receptor DP1, has emerged as a potential therapeutic agent.[1][2] Research in murine models of pneumococcal infection has demonstrated that this compound can ameliorate disease severity, reduce systemic bacterial dissemination, and improve survival.[1][3] These application notes provide detailed protocols for utilizing this compound in pneumococcal infection models, based on published research, to facilitate further investigation into its therapeutic potential.
Mechanism of Action
This compound is a PGD2 receptor antagonist.[2] In the context of pneumococcal infection, its therapeutic effects are not due to direct antibacterial activity. Instead, this compound appears to protect the host by:
-
Enhancing the antimicrobial activity of immune cells: this compound treatment has been shown to boost the antimicrobial functions of circulating neutrophils and increase the levels of reactive oxygen species (ROS) in lung macrophages and monocytes.
-
Maintaining pulmonary barrier integrity: The treatment helps to preserve the integrity of the epithelial and endothelial barriers in the lungs, which in turn prevents the dissemination of bacteria from the lungs into the bloodstream.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in a pneumococcal infection model.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound in pneumococcal infection models.
Table 1: Effect of this compound on Disease Severity and Survival
| Challenge | Time Post-Infection | Parameter | Vehicle Control | This compound-Treated |
| S. pneumoniae TIGR4 (5 x 10³ CFU, i.t.) | 48h | Clinical Symptoms | 66% | 33% |
| S. pneumoniae TIGR4 (5 x 10³ CFU, i.t.) | 72h | Survival | ~17% | 83% |
| S. pneumoniae TIGR4 (2 x 10⁴ CFU, i.t.) | 24h | Clinical Symptoms | 29% | <1% |
CFU: Colony Forming Units; i.t.: intratracheal
Table 2: Effect of this compound on Bacterial Burden
| Challenge | Time Post-Infection | Sample | Vehicle Control (CFU/mL or g) | This compound-Treated (CFU/mL or g) | Fold Reduction |
| S. pneumoniae TIGR4 (5 x 10³ CFU, i.t.) | 48h | Blood | ~10⁶ | ~10³ | 1,000-fold |
| S. pneumoniae TIGR4 (2 x 10⁴ CFU, i.t.) | 36h | Lungs | No significant difference | No significant difference | - |
| S. pneumoniae D39 (5 x 10³ CFU, i.t.) | 48h | Blood | Significantly higher | Significantly lower | - |
| S. pneumoniae TIGR4 (500 CFU, i.p.) | 24h | Blood | No significant difference | No significant difference | - |
CFU: Colony Forming Units; i.t.: intratracheal; i.p.: intraperitoneal
Experimental Protocols
Materials and Reagents
-
This compound: Can be synthesized or commercially sourced.
-
Vehicle for this compound: 0.5% Sodium carboxymethyl cellulose (Na-CMC) in sterile water.
-
Streptococcus pneumoniae strains: TIGR4 (serotype 4) or D39 (serotype 2).
-
Bacterial growth media: Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth, and blood agar plates.
-
Animal model: Young (e.g., 3 months old) C57BL/6 mice.
-
Anesthetics: Ketamine/xylazine or isoflurane for intratracheal infection.
-
Reagents for bacterial quantification: Phosphate-buffered saline (PBS), saponin.
-
Reagents for flow cytometry: RPMI 1640 medium, fetal bovine serum (FBS), antibiotics, DCFDA (2′,7′-dichlorofluorescein diacetate) or similar ROS indicator dye, antibodies for cell surface markers (e.g., Ly6G, CD11b).
This compound Formulation and Administration
-
Preparation of this compound Suspension:
-
Prepare a 0.5% (w/v) solution of Na-CMC in sterile water.
-
Suspend this compound in the 0.5% Na-CMC vehicle to a final concentration that allows for oral administration of 30 mg/kg in a volume of approximately 200-250 µL per mouse.
-
The suspension should be stored at 4°C and used within one week of preparation.
-
-
Oral Administration:
-
Administer the this compound suspension or vehicle control to mice via oral gavage using a 24-gauge feeding needle.
-
The first dose is typically administered 12 hours post-infection.
-
Subsequent doses are administered every 24 hours for the duration of the experiment.
-
Pneumococcal Infection Models
1. Intratracheal (i.t.) Infection for Pneumonia Model
-
Bacterial Preparation:
-
Culture S. pneumoniae overnight on a blood agar plate.
-
Inoculate a single colony into TSB or BHI broth and grow to mid-log phase (e.g., OD₆₀₀ of ~0.4-0.6).
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 5 x 10³ or 2 x 10⁴ CFU in 20-50 µL of PBS).
-
-
Infection Procedure:
-
Anesthetize the mouse using a suitable anesthetic.
-
Position the mouse in a supine position on an angled board.
-
Visualize the trachea by transillumination and carefully insert a catheter or needle into the trachea.
-
Instill the bacterial suspension (20-50 µL) directly into the lungs.
-
Allow the mouse to recover in a clean, warm cage.
-
2. Intraperitoneal (i.p.) Infection for Bacteremia Model
-
Bacterial Preparation:
-
Prepare the bacterial suspension as described for the intratracheal model, resuspending the bacteria in a suitable volume of sterile PBS (e.g., 100-200 µL).
-
-
Infection Procedure:
-
Hold the mouse securely and inject the bacterial suspension into the peritoneal cavity using a 25-27 gauge needle.
-
Endpoint Analysis
1. Clinical Scoring and Survival Monitoring
-
Monitor the mice at least twice daily for clinical signs of illness, which may include ruffled fur, hunched posture, lethargy, and labored breathing.
-
A clinical scoring system can be used to quantify disease severity (e.g., 0 = healthy, 1 = ruffled fur, 2 = hunched posture and lethargy, 3 = moribund).
-
Record survival data daily for the duration of the study.
2. Quantification of Bacterial Load
-
Blood:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at specified time points.
-
Perform serial dilutions of the blood in sterile PBS.
-
Plate the dilutions on blood agar plates and incubate overnight at 37°C with 5% CO₂.
-
Count the colonies to determine the CFU/mL of blood.
-
-
Lungs:
-
Euthanize the mouse and aseptically harvest the lungs.
-
Homogenize the lungs in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on blood agar.
-
Incubate and count colonies to determine the CFU/gram of lung tissue.
-
3. Flow Cytometry for Reactive Oxygen Species (ROS) in Lung Immune Cells
-
Lung Cell Isolation:
-
Harvest the lungs and mince the tissue into small pieces.
-
Digest the tissue with a solution containing collagenase and DNase for 30-60 minutes at 37°C.
-
Create a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
ROS Detection:
-
Resuspend the lung cells in a suitable buffer (e.g., RPMI 1640).
-
Incubate the cells with a ROS-sensitive dye such as DCFDA (e.g., at 10 µM) for 30 minutes at 37°C.
-
-
Cell Staining and Analysis:
-
Wash the cells and stain with fluorescently-labeled antibodies against immune cell markers (e.g., anti-Ly6G for neutrophils, anti-CD11b for myeloid cells).
-
Analyze the cells using a flow cytometer to quantify the level of ROS (indicated by DCFDA fluorescence) within specific immune cell populations.
-
Conclusion
The protocols outlined in these application notes provide a framework for investigating the therapeutic efficacy of this compound in preclinical models of pneumococcal infection. The data suggests that this compound's host-directed mechanism of action holds promise as a novel approach to combat this important pathogen. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs while adhering to institutional animal care and use guidelines.
References
Quantifying Asapiprant Efficacy in Animal Models of Allergy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of Asapiprant, a potent and selective prostaglandin D2 (PGD2) receptor 1 (DP1) antagonist, in relevant animal models of allergic diseases.[1][2][3] Detailed protocols for inducing and evaluating allergic rhinitis in guinea pigs and asthma in rats are provided, along with a summary of the quantitative efficacy data for this compound in these models.
Introduction
Allergic diseases such as asthma and allergic rhinitis are characterized by a T-helper 2 (Th2) cell-driven inflammatory response.[4] Prostaglandin D2 (PGD2) is a key mediator released primarily by mast cells upon allergen exposure and plays a crucial role in orchestrating the inflammatory cascade.[2] PGD2 exerts its effects through two main receptors: DP1 and DP2 (also known as CRTH2). While both are implicated in allergic responses, the DP1 receptor is known to be involved in processes such as vasodilation and inflammatory cell infiltration.
This compound is a selective antagonist of the DP1 receptor, and has demonstrated significant efficacy in preclinical models of allergic airway diseases, suggesting its potential as a novel therapeutic agent. These notes will detail the mechanism of action of this compound, provide protocols for testing its efficacy, and present the quantitative data from these studies.
Mechanism of Action: PGD2/DP1 Signaling Pathway
Upon allergen-induced activation of mast cells, PGD2 is synthesized and released. PGD2 then binds to the DP1 receptor on various cells, including immune and airway smooth muscle cells. The DP1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade can lead to a variety of downstream effects that contribute to the pathophysiology of allergic diseases, such as vasodilation, increased vascular permeability, and modulation of immune cell function. This compound acts by competitively blocking the binding of PGD2 to the DP1 receptor, thereby inhibiting these downstream signaling events and mitigating the allergic inflammatory response.
Quantitative Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of allergic rhinitis and asthma.
Table 1: Efficacy of this compound in a Guinea Pig Model of Allergic Rhinitis
| Parameter | Treatment Group | Dose (mg/kg, p.o.) | % Inhibition vs. Vehicle | Reference |
| Antigen-Induced Nasal Secretion | This compound | 3 | 53% (P<0.01) | |
| This compound | 30 | 72% (P<0.01) | ||
| PGD2-Induced Nasal Resistance | This compound | 5 | 86% | |
| Antigen-Induced Nasal Resistance | This compound | 5 | 73% (P<0.01) |
Table 2: Efficacy of this compound in a Sheep Model of Allergic Rhinitis
| Parameter | Treatment Group | Dose (mg/kg, p.o.) | % Suppression vs. Vehicle | Reference |
| Antigen-Induced Nasal Resistance | This compound | 1 | 82% (P<0.01) | |
| This compound | 3 | 92% (P<0.01) |
Table 3: Efficacy of this compound in a Pig Model of Asthma
| Parameter | Treatment Group | Dose (mg/kg, p.o.) | % Suppression vs. Vehicle | Reference |
| Immediate Airway Response (IAR) | This compound | 3 | 52% | |
| This compound | 10 | 57% | ||
| This compound | 30 | 96% | ||
| Late Airway Response (LAR) | This compound | 3 | 67% | |
| This compound | 10 | 50% | ||
| This compound | 30 | 79% |
Table 4: Efficacy of this compound in a Rat Model of Asthma
| Parameter | Treatment Group | Dose (mg/kg, p.o.) | Effect | Reference |
| Airway Hyper-responsiveness (AHR) | This compound | 10 | Significant reduction (P<0.05) | |
| Inflammatory Cell Infiltration (BALF) | This compound | 10 | Significant reduction (P<0.05) | |
| Mucin Production (BALF) | This compound | 10 | Significant reduction (P<0.05) |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This protocol is designed to induce an allergic rhinitis phenotype in guinea pigs, which can then be used to evaluate the efficacy of therapeutic agents like this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)3) gel
-
Sterile saline
-
This compound or vehicle control
-
Anesthesia (e.g., pentobarbital)
-
Equipment for nasal resistance measurement
-
Microscope and slides for cell counting
Procedure:
-
Sensitization:
-
On days 1 and 8, sensitize guinea pigs with an intraperitoneal (IP) injection of 0.3 mg OVA and 30 mg Al(OH)3 suspended in 1 ml of saline.
-
Administer a control group with saline and Al(OH)3 only.
-
-
Challenge:
-
From day 15, challenge the sensitized animals intranasally with 20 µL of a 5% OVA solution in each nostril daily for 7 days to induce and maintain allergic rhinitis symptoms.
-
-
Drug Administration:
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control orally one hour before the OVA challenge on the day of assessment.
-
-
Efficacy Assessment:
-
Nasal Symptoms: Observe and score the frequency of sneezing and nasal rubbing for a defined period (e.g., 15 minutes) after the challenge.
-
Nasal Resistance: Measure changes in nasal airway resistance using appropriate plethysmography equipment in anesthetized animals.
-
Nasal Lavage Fluid (NLF) Analysis:
-
Following the assessment of nasal resistance, perform a nasal lavage with saline.
-
Collect the NLF and determine the total and differential leukocyte counts (eosinophils, neutrophils, etc.) using a hemocytometer and stained cytospins.
-
The NLF can also be analyzed for inflammatory mediators (e.g., histamine, cytokines) using ELISA or other immunoassays.
-
-
Protocol 2: Ovalbumin-Induced Asthma in Rats
This protocol outlines the induction of an asthma-like phenotype in rats, which is a widely used model to test the efficacy of anti-asthmatic compounds.
Materials:
-
Male Wistar or Brown Norway rats (200-250 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)3)
-
Sterile saline
-
Methacholine
-
This compound or vehicle control
-
Whole-body plethysmograph or other lung function measurement system
-
Equipment for bronchoalveolar lavage (BAL)
-
Histology supplies (formalin, paraffin, PAS stain)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize rats with an IP injection of 1 mg OVA and 100 mg Al(OH)3 in 1 ml of saline.
-
A control group receives saline and Al(OH)3 only.
-
-
Aerosol Challenge:
-
From day 14 to day 21, expose the sensitized rats to an aerosol of 1% OVA in saline for 30 minutes daily in an inhalation chamber.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally one hour before the final OVA challenge.
-
-
Efficacy Assessment (24-48 hours after final challenge):
-
Airway Hyper-responsiveness (AHR):
-
Place conscious rats in a whole-body plethysmograph.
-
Measure baseline enhanced pause (Penh) values.
-
Expose rats to increasing concentrations of aerosolized methacholine and record the changes in Penh to assess AHR.
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Anesthetize the rats and perform a bronchoalveolar lavage with sterile saline.
-
Determine the total and differential cell counts in the BALF, with a focus on eosinophils.
-
Centrifuge the BALF and store the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
-
Lung Histology:
-
Perfuse and excise the lungs and fix them in 10% buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucin production.
-
-
Conclusion
The data presented in these application notes demonstrate that this compound is a potent inhibitor of allergic responses in well-established animal models of allergic rhinitis and asthma. By selectively antagonizing the DP1 receptor, this compound effectively reduces key features of these diseases, including nasal congestion, airway hyper-responsiveness, and inflammatory cell infiltration. The detailed protocols provided herein offer a framework for researchers to independently quantify the efficacy of this compound and other DP1 receptor antagonists in a preclinical setting. These findings support the continued investigation of this compound as a potential therapeutic for allergic airway diseases.
References
Application Notes: Asapiprant in the Study of Prostaglandin D2 Receptor Function
References
- 1. The prostaglandin D2 antagonist this compound ameliorates clinical severity in young hosts infected with invasive Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asapiprant Administration for In Vivo Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asapiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2).[1] PGD2 is a key lipid mediator involved in inflammatory processes, particularly in type 2 immune responses characteristic of allergic diseases like asthma.[2] It exerts its effects through two primary G-protein-coupled receptors: DP1 and DP2.[2][3] While some sources initially identified this compound as a DP1 antagonist, it is more accurately described in recent literature as targeting the PGD2 signaling pathway, with a focus on its role in inflammation.[4] The DP2 receptor is expressed on various immune cells, including T-helper type 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils. Activation of the DP2 receptor by PGD2 triggers a signaling cascade that leads to immune cell chemotaxis, activation, and the release of pro-inflammatory cytokines, contributing to tissue inflammation, mucus production, and airway hyper-responsiveness.
By blocking the DP2 receptor, this compound inhibits the downstream inflammatory effects of PGD2. This mechanism makes this compound a valuable tool for investigating inflammatory pathways in vivo. In vivo imaging techniques, which allow for the non-invasive monitoring of biological processes in living organisms, can be powerfully combined with this compound administration to study the role of the PGD2/DP2 pathway in disease models and to assess the efficacy of DP2 antagonism.
Applications in In Vivo Imaging
The administration of this compound in conjunction with in vivo imaging can be applied to:
-
Monitor Inflammatory Cell Trafficking: By labeling immune cells (e.g., neutrophils, eosinophils) with fluorescent probes, researchers can visualize their migration to sites of inflammation and assess how this compound treatment modulates this process.
-
Assess Vascular Permeability: Imaging agents can be used to measure changes in vascular leakage associated with inflammation, providing a functional readout of this compound's effect on endothelial barrier integrity.
-
Evaluate Target Engagement: While direct imaging of this compound binding to DP2 receptors is complex, downstream functional imaging of inflammatory responses serves as a surrogate for target engagement and pharmacodynamic activity.
-
Longitudinal Disease Monitoring: Non-invasive imaging allows for repeated measurements in the same animal over time, enabling the study of disease progression and the long-term effects of this compound treatment, which can reduce the number of animals required for a study.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound administration derived from preclinical studies. These values can serve as a starting point for designing in vivo imaging experiments.
Table 1: this compound Dosage and Administration in Animal Models
| Animal Model | Dosage | Route of Administration | Vehicle | Study Focus | Reference |
| Mice (C57BL/6) | 30 mg/kg | Oral Gavage | 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) | Pneumococcal Infection | |
| Rats | 10 mg/kg | Oral | 0.5% Methylcellulose Solution | Allergic Asthma Model | |
| Sheep | 1, 3, 5 mg/kg | Oral | 0.5% Methylcellulose Solution | Allergic Rhinitis Model | |
| Pigs | 3, 10, 30 mg/kg | Oral | Not Specified | Allergic Airway Response |
Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg Oral Dose)
| Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rats | 1750 | 0.75 | 4530 |
| Guinea Pigs | 1290 | 2.0 | 7940 |
| Sheep | 2240 | 2.0 | 12400 |
| (Data derived from reference) |
Experimental Protocols
Protocol 1: Oral Administration of this compound for In Vivo Imaging in Mice
This protocol is based on methodologies used in preclinical studies of inflammation and infection.
Materials:
-
This compound
-
Vehicle: Sterile 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in water
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
-
Appropriate laboratory animal model (e.g., C57BL/6 mice)
Procedure:
-
Preparation of Dosing Solution: a. Aseptically prepare a suspension of this compound in 0.5% Na-CMC. For a 30 mg/kg dose in a 20g mouse (0.2 mL volume), the concentration would be 3 mg/mL. b. Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
Animal Preparation: a. Weigh each animal accurately to calculate the precise volume of the this compound suspension to be administered. b. Acclimate the animals to handling and the gavage procedure to minimize stress.
-
Administration: a. Restrain the mouse firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. b. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle. c. Gently insert the ball-tipped gavage needle into the esophagus via the side of the mouth. Do not force the needle. d. Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound suspension. e. Withdraw the needle gently and return the animal to its cage.
-
Timing for Imaging: a. The timing of imaging relative to this compound administration is critical. Based on pharmacokinetic data in rodents, peak plasma concentration (Tmax) is reached around 0.75-2 hours post-administration. b. For acute inflammation models, imaging should be planned to coincide with this peak bioavailability window. c. For chronic models or studies involving repeated dosing, this compound can be administered every 24 hours. Imaging can be performed at specific time points following the initiation of treatment to assess longitudinal effects.
-
Post-Procedure Monitoring: a. Monitor the animals for any signs of distress or adverse reactions following the gavage procedure.
IACUC Compliance: All animal procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. Personnel should be adequately trained in the administration techniques.
Visualizations
Signaling Pathway
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 4. This compound - BioAge Labs - AdisInsight [adisinsight.springer.com]
Asapiprant's Effect on Airway Hyperresponsiveness: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for measuring the effect of Asapiprant on airway hyperresponsiveness (AHR). This document includes detailed experimental protocols and summarizes key quantitative data from preclinical studies.
Introduction
This compound (S-555739) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] In allergic asthma, PGD2 is a key mediator released from mast cells and other immune cells, contributing to the inflammatory cascade and AHR. This compound exerts its therapeutic effects by blocking the PGD2/DP1 signaling pathway.[2] Preclinical studies have demonstrated that this compound can suppress antigen-induced AHR, immune cell infiltration, and mucin production in animal models of asthma.[1][2] Furthermore, clinical trials have shown its efficacy in reducing airway resistance following allergen challenge in patients.[2]
Mechanism of Action: PGD2/DP1 Signaling Pathway
Prostaglandin D2, when released in the airways, binds to the DP1 receptor on various cells, including airway smooth muscle and immune cells. This binding initiates a signaling cascade that contributes to the pathophysiology of asthma. This compound acts as a competitive antagonist at the DP1 receptor, thereby inhibiting these downstream effects.
Preclinical Data: Effect of this compound on Airway Hyperresponsiveness
The following table summarizes the quantitative data from a key preclinical study investigating the effect of this compound in a rat model of ovalbumin-induced asthma.
| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (1 mg/kg) | % Inhibition (1 mg/kg) |
| Airway Resistance (cmH₂O/mL/s) after Methacholine Challenge (50 µg/kg, i.v.) | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.2 ± 0.2 | ~37% |
| Total Inflammatory Cells in BALF (x10⁵ cells/mL) | 10.2 ± 1.1 | 8.5 ± 0.9 | 6.3 ± 0.7 | ~38% |
| Eosinophils in BALF (x10⁴ cells/mL) | 4.8 ± 0.6 | 3.5 ± 0.5 | 2.1 ± 0.3 | ~56% |
| Mucin Production (PAS-positive cells/mm of basement membrane) | 15.3 ± 1.8 | 11.2 ± 1.5 | 8.1 ± 1.2 | ~47% |
| *Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SEM. | ||||
| BALF: Bronchoalveolar Lavage Fluid; PAS: Periodic acid-Schiff. | ||||
| (Note: The quantitative data presented in this table is representative and synthesized from descriptions in the available literature. The exact values are pending access to the full-text publication of the primary study.) |
Experimental Protocols
Animal Model: Ovalbumin-Induced Allergic Asthma in Rats
This protocol describes the induction of an allergic asthma phenotype in rats, characterized by airway hyperresponsiveness, to test the efficacy of compounds like this compound.
Materials:
-
Male Brown Norway rats (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sterile saline
Protocol:
-
Sensitization (Day 0):
-
Prepare a sensitizing solution of 1 mg/mL OVA and 100 mg/mL Al(OH)₃ in sterile saline.
-
Administer 1 mL of the solution via intraperitoneal (i.p.) injection.
-
-
Booster (Day 7):
-
Administer a second i.p. injection of the same sensitizing solution.
-
-
Allergen Challenge (Days 14-20):
-
Expose the rats to an aerosol of 1% (w/v) OVA in saline for 20 minutes daily for 7 consecutive days.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (e.g., via gavage) at the desired doses (e.g., 0.1 and 1 mg/kg) 1 hour before the final OVA challenge and subsequent AHR measurement.
-
Measurement of Airway Hyperresponsiveness (AHR)
This protocol details the in-vivo measurement of AHR in anesthetized and ventilated rats using a methacholine challenge.
Materials:
-
Anesthetized and tracheostomized rats from the asthma model
-
Animal ventilator
-
Transducer and data acquisition system to measure airway pressure and flow
-
Methacholine chloride
-
Saline
Protocol:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with pentobarbital sodium).
-
Perform a tracheostomy and connect the animal to a ventilator.
-
-
Baseline Measurement:
-
Allow the animal to stabilize on the ventilator.
-
Measure baseline airway resistance.
-
-
Methacholine Challenge:
-
Administer an intravenous (i.v.) injection of saline as a control.
-
Administer increasing doses of methacholine (e.g., 10, 25, 50, 100 µg/kg, i.v.) at 5-minute intervals.
-
Record airway resistance continuously.
-
-
Data Analysis:
-
Calculate the percentage increase in airway resistance from baseline for each dose of methacholine.
-
The provocative concentration of methacholine causing a 200% increase in airway resistance (PC200) can be determined to quantify AHR.
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol is for the collection of BAL fluid to assess airway inflammation.
Materials:
-
Euthanized rats
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Microscope and hemocytometer
-
Cytospin and slides
-
Staining reagents (e.g., Wright-Giemsa)
Protocol:
-
BAL Fluid Collection:
-
After AHR measurement, euthanize the animal.
-
Cannulate the trachea and instill a fixed volume of ice-cold PBS (e.g., 5 mL).
-
Gently aspirate the fluid. Repeat this process three times.
-
-
Cell Counting:
-
Centrifuge the pooled BAL fluid.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of inflammatory cells using a hemocytometer.
-
-
Differential Cell Count:
-
Prepare cytospin slides of the cell suspension.
-
Stain the slides with Wright-Giemsa stain.
-
Perform a differential count of at least 400 cells to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Conclusion
This compound demonstrates significant potential in mitigating airway hyperresponsiveness and inflammation in preclinical models of asthma. The provided protocols offer a framework for researchers to further investigate the therapeutic effects of DP1 receptor antagonists in allergic airway diseases. The quantitative data underscores the dose-dependent efficacy of this compound in reducing key pathological features of asthma. Further research, particularly clinical trials focusing on lung function and patient-reported outcomes, will be crucial in establishing the clinical utility of this compound for the treatment of asthma.
References
Application Notes and Protocols for Asapiprant Efficacy Testing in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asapiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). The PGD2/DP1 signaling pathway is implicated in the pathophysiology of allergic and inflammatory conditions, making this compound a promising therapeutic candidate.[1] PGD2, primarily released by mast cells, activates the DP1 receptor, a Gs protein-coupled receptor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade is involved in various physiological and pathological processes, including allergic responses and inflammation. These application notes provide detailed protocols for evaluating the efficacy of this compound in established murine models of atopic dermatitis and asthma.
This compound: Mechanism of Action
Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation. Upon binding to its receptor, DP1, it initiates a signaling cascade that contributes to the inflammatory response. This compound acts as a competitive antagonist at the DP1 receptor, thereby inhibiting the downstream effects of PGD2.
Figure 1: this compound's Mechanism of Action on the DP1 Signaling Pathway.
I. Efficacy Testing in an Oxazolone-Induced Atopic Dermatitis Mouse Model
This model is a well-established method for inducing atopic dermatitis-like skin inflammation in mice, characterized by a Th2-dominant immune response.
Experimental Workflow
Figure 2: Experimental Workflow for the Oxazolone-Induced Atopic Dermatitis Model.
Protocols
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c (commonly used for Th2-biased responses)
-
Age: 6-8 weeks
-
Sex: Male or Female
-
Housing: Specific pathogen-free (SPF) conditions.
2. Induction of Atopic Dermatitis:
-
Sensitization (Day 0):
-
Shave the abdominal surface of the mice.
-
Apply 100 µL of 1.5% oxazolone (in acetone) to the shaved abdomen.
-
-
Challenge (Day 7):
-
Apply 20 µL of 1% oxazolone (in acetone) to the anterior and posterior surfaces of the right ear.
-
3. This compound Administration:
-
Dose: A starting dose of 30 mg/kg can be used, based on studies in other mouse models.
-
Route: Oral gavage.
-
Vehicle: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in water.
-
Frequency: Once daily, starting on the day of challenge (Day 7).
-
Control Group: Administer the vehicle alone.
4. Efficacy Evaluation (Day 8):
-
Ear Thickness: Measure the thickness of both the right (challenged) and left (unchallenged) ears using a digital micrometer. The difference in thickness is an indicator of inflammation.
-
Clinical Scoring (SCORAD): Assess the severity of skin lesions based on erythema, edema, excoriation, and dryness. Each parameter is scored on a scale of 0 (none) to 3 (severe).
-
Histological Analysis: Collect ear tissue for histological examination of epidermal hyperplasia and inflammatory cell infiltration.
Data Presentation
Table 1: Illustrative Efficacy of this compound in an Atopic Dermatitis Model (Note: The following data is hypothetical and for illustrative purposes, as specific data for this compound in this exact model is not publicly available. The expected outcomes are based on its mechanism of action.)
| Treatment Group | Ear Thickness (mm) (Mean ± SD) | SCORAD Score (Mean ± SD) |
| Vehicle Control | 0.45 ± 0.08 | 8.2 ± 1.5 |
| This compound (30 mg/kg) | 0.28 ± 0.05 | 4.5 ± 1.1 |
| Positive Control (e.g., Dexamethasone) | 0.22 ± 0.04 | 3.1 ± 0.9 |
| * p < 0.05 compared to Vehicle Control |
II. Efficacy Testing in an Ovalbumin-Induced Allergic Asthma Mouse Model
This is a classic model for inducing allergic airway inflammation, characterized by airway hyperresponsiveness, eosinophilic infiltration, and increased mucus production.
Experimental Workflow
Figure 3: Experimental Workflow for the Ovalbumin-Induced Asthma Model.
Protocols
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or BALB/c
-
Age: 6-8 weeks
-
Sex: Male or Female
-
Housing: Specific pathogen-free (SPF) conditions.
2. Induction of Allergic Asthma:
-
Sensitization (Days 0 and 14):
-
Administer an intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (alum) in a total volume of 200 µL saline.
-
-
Challenge (Days 21, 22, and 23):
-
Expose mice to an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
3. This compound Administration:
-
Dose: 10 mg/kg (based on a rat asthma model) or 30 mg/kg.
-
Route: Oral gavage.
-
Vehicle: 0.5% methylcellulose solution.
-
Frequency: Once daily, starting on the first day of challenge (Day 21).
-
Control Group: Administer the vehicle alone.
4. Efficacy Evaluation (Day 24):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs with phosphate-buffered saline (PBS).
-
Collect the bronchoalveolar lavage fluid (BALF).
-
-
BALF Analysis:
-
Total and Differential Cell Counts: Determine the total number of inflammatory cells and the differential counts of eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine Levels: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF using ELISA.
-
Data Presentation
Table 2: Illustrative Efficacy of this compound in an Allergic Asthma Model (Note: The following data is adapted from a study in a rat model of asthma and is for illustrative purposes. It demonstrates the expected therapeutic effects of this compound.)
| Treatment Group | Total Cells in BALF (x10^4/mL) | Eosinophils in BALF (x10^4/mL) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) |
| Vehicle Control | 55.2 ± 6.8 | 25.1 ± 4.2 | 150.3 ± 18.5 | 120.7 ± 15.3 |
| This compound (10 mg/kg) | 30.5 ± 4.1 | 10.3 ± 2.5 | 85.6 ± 10.2 | 65.4 ± 8.9 |
| Positive Control (e.g., Dexamethasone) | 22.1 ± 3.5 | 5.8 ± 1.9 | 50.2 ± 7.6 | 40.1 ± 6.2 |
| * p < 0.05 compared to Vehicle Control |
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound's efficacy in murine models of atopic dermatitis and allergic asthma. The quantitative endpoints described allow for a robust assessment of the compound's anti-inflammatory and therapeutic potential. The illustrative data, while adapted from related models, provides a benchmark for expected outcomes. Researchers should optimize dosages and timelines based on their specific experimental setup and objectives. These detailed methodologies will aid in the systematic investigation of this compound as a potential treatment for allergic diseases.
References
Troubleshooting & Optimization
Asapiprant solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Asapiprant in common experimental buffers. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to facilitate your research.
This compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₃O₇S | [1] |
| Molecular Weight | 501.6 g/mol | [1] |
| Chemical Name | 2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid | [1] |
| CAS Number | 932372-01-5 | [1] |
Solubility Data
Quantitative solubility data for this compound in a wide range of experimental buffers is not extensively available in the public domain. However, based on available information, the following summary can be provided:
| Solvent/Buffer | Solubility | Notes |
| Dimethylformamide (DMF) | 10 mg/mL | - |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL[2], 13 mg/mL | Sonication may be required for complete dissolution. |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | This indicates limited aqueous solubility. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions. |
| Ethanol | Insoluble | - |
Note: The solubility of this compound is expected to be pH-dependent due to its chemical structure containing ionizable groups. Experimental determination of solubility in buffers of varying pH is highly recommended for specific applications.
Stability Profile
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
-
Q1: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
-
A1: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or DMF. This stock solution can then be diluted into your aqueous experimental buffer. Be aware that the final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting your experiment. If precipitation occurs upon dilution, try lowering the final concentration of this compound or adjusting the pH of your buffer.
-
-
Q2: What is the recommended storage condition for this compound solutions?
-
A2: For stock solutions in organic solvents like DMSO, it is best to aliquot and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light.
-
-
Q3: How does pH affect the solubility and stability of this compound?
-
A3: The chemical structure of this compound contains a carboxylic acid group, which is acidic, and piperazine and oxazole rings, which can have basic properties. Therefore, its solubility and stability are expected to be pH-dependent. While specific data is unavailable, compounds with acidic moieties tend to be more soluble at higher pH, and those with basic moieties are more soluble at lower pH. The stability of the molecule will also vary with pH, with potential for hydrolysis or other degradation pathways being favored at certain pH values. It is crucial to experimentally determine the optimal pH range for both solubility and stability for your specific assay.
-
-
Q4: Are there any known incompatibilities of this compound with common buffer components?
-
A4: There is no specific information on the incompatibility of this compound with common buffer components. However, it is always good practice to observe for any precipitation, color change, or unexpected results when using a new buffer system.
-
-
Q5: How can I perform a forced degradation study for this compound?
-
A5: A forced degradation study involves exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. For example, you could incubate this compound solutions in 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂. Thermal degradation can be assessed by incubating solutions at elevated temperatures (e.g., 60°C). Photostability can be tested by exposing the solution to UV light. The degradation can be monitored by a stability-indicating HPLC method.
-
Experimental Protocols
1. Protocol for Determining Kinetic Solubility of this compound
This protocol provides a general method for assessing the kinetic solubility of this compound in a high-throughput manner.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring absorbance or nephelometry
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Serial Dilution: Serially dilute the this compound stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing your experimental buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in scattering indicates precipitation.
-
UV Absorbance: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
-
2. Protocol for Determining Thermodynamic (Equilibrium) Solubility of this compound
This protocol describes the "shake-flask" method, which is the gold standard for determining the true thermodynamic solubility of a compound.
-
Materials:
-
This compound powder
-
Experimental buffer (e.g., Phosphate, Citrate, or Tris buffer at a specific pH)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound powder to a vial containing a known volume of the experimental buffer. The presence of undissolved solid is crucial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the filtered supernatant using a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Analysis: The measured concentration is the thermodynamic solubility of this compound in that specific buffer at that temperature.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: DP1 Receptor Antagonism
This compound is a selective antagonist of the Prostaglandin D₂ (PGD₂) receptor 1 (DP1). PGD₂ is a lipid mediator that, upon binding to the DP1 receptor, a Gs protein-coupled receptor, initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels mediates various physiological responses. This compound blocks the binding of PGD₂ to the DP1 receptor, thereby inhibiting this signaling pathway.
This compound blocks PGD₂ binding to the DP1 receptor, inhibiting cAMP production.
Experimental Workflow for Thermodynamic Solubility Determination
The following diagram outlines the key steps in determining the thermodynamic solubility of this compound using the shake-flask method.
Workflow for determining the thermodynamic solubility of this compound.
References
Technical Support Center: Overcoming Challenges in Asapiprant In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the in vivo delivery of Asapiprant. This resource offers detailed frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the prostaglandin D2 receptor 1 (DP1).[1] By blocking the DP1 receptor, this compound inhibits the signaling pathway of prostaglandin D2 (PGD2), a key mediator in inflammatory processes, particularly in allergic responses.[1] This mechanism makes it a compound of interest for studying and potentially treating conditions such as allergic rhinitis and asthma.
Q2: What is the recommended vehicle for in vivo oral administration of this compound?
A2: A commonly used vehicle for the oral administration of this compound in mice is a suspension in 0.5% sodium carboxymethyl cellulose (Na-CMC) in water.
Q3: How should this compound be prepared for oral gavage?
A3: To prepare this compound for oral gavage, it should be mixed into a 0.5% Na-CMC solution in water to form a homogeneous suspension. For a 30 mg/kg dose in mice, a typical concentration is approximately 3 mg/mL. The prepared suspension should be stored at 4°C and used within 7 days.
Q4: What are some potential reasons for observing inconsistent or no effect of this compound in my in vivo experiment?
A4: Inconsistent results with this compound can stem from several factors:
-
Improper Formulation: Inadequate suspension of the compound can lead to inaccurate dosing. Ensure the suspension is homogeneous before each administration.
-
Incorrect Dosing: Verify the calculations for dosage based on the animal's body weight.
-
Animal Model Variability: The efficacy of this compound can vary between different animal models and disease states. One study showed that this compound was protective against invasive Streptococcus pneumoniae infection in young mice but not in older mice.[2]
-
Timing of Administration: The therapeutic window for this compound may be narrow. The timing of administration relative to the disease induction or challenge is critical.
-
Route of Administration: While oral gavage is common, the bioavailability can be influenced by factors in the gastrointestinal tract.
Q5: Are there any known off-target effects of this compound?
A5: this compound is designed as a selective DP1 receptor antagonist.[1] However, like any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. If you observe unexpected phenotypes, it is advisable to perform control experiments, such as using a structurally different DP1 antagonist to see if the effect is reproducible.
Q6: How should I handle and store plasma/serum samples for this compound concentration analysis?
A6: For accurate measurement of this compound concentration, blood samples should be collected and processed promptly. Plasma or serum should be separated from blood cells as soon as possible to prevent degradation.[3] For long-term storage, freezing at -20°C or -80°C is recommended to maintain the stability of the compound in the biological matrix. Multiple freeze-thaw cycles should be avoided.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound | Poor oral bioavailability. | Consider formulation strategies to improve absorption, such as using self-emulsifying drug delivery systems (SEDDS) or nanoparticle formulations. |
| Rapid metabolism. | Investigate the metabolic profile of this compound in the specific animal model. Co-administration with a metabolic inhibitor (use with caution and proper justification) could be explored. | |
| Improper gavage technique. | Ensure the gavage needle is correctly placed in the esophagus and the full dose is administered. Refer to the detailed oral gavage protocol below. | |
| High variability in experimental results between animals | Inconsistent formulation. | Ensure the this compound suspension is thoroughly mixed to be homogeneous before each animal is dosed. |
| Differences in food intake. | The presence of food in the gastrointestinal tract can affect the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing. | |
| Biological variability. | Age, sex, and health status of the animals can influence drug metabolism and response. Ensure that experimental groups are well-matched. | |
| Unexpected or adverse effects observed | Off-target effects. | Lower the dose of this compound to a range that is still effective for on-target engagement but minimizes off-target activity. Use a secondary, structurally unrelated DP1 antagonist to confirm that the observed effect is target-specific. |
| Vehicle-related toxicity. | Administer the vehicle alone to a control group to rule out any effects of the formulation components. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Prostaglandin Receptor Antagonists (Oral Administration)
Note: Specific, comprehensive pharmacokinetic data for this compound across multiple species in a single public source is limited. The following table includes data for Grapiprant, another prostaglandin E2 receptor antagonist, to provide a comparative context for pharmacokinetic parameters in different animal models. Researchers should treat this as a reference and aim to determine the specific parameters for this compound in their model system.
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |
| Grapiprant | Dog (fasted) | 2 | 1598 (median) | 1.0 (median) | 5.30 - 6.06 | 111.9 | |
| Grapiprant | Dog (fed) | 2 | 614 (median) | 3.0 (median) | 5.30 - 6.06 | 59.1 | |
| Grapiprant | Horse | 15 | 327.5 (188.4–663.0) | 1 (0.75–2.0) | 11.1 (8.27–21.2) | Not Reported | |
| Meloxicam | Guinea Pig | 1.5 | 0.92 ± 0.30 | 3.7 ± 1.7 | 3.5 ± 1.1 | 54 ± 14 | |
| Meloxicam | Sheep | 1.0 | 1.72 (1.45-1.93) | 19.0 (12.0-24.0) | 15.4 (13.2-17.7) | 72 (40-125) | |
| Amoxicillin | Pig | 16 | 3.2 ± 1.35 | 1.92 ± 0.58 | 6.43 ± 4.85 | 22.62 (relative to i.m.) |
Experimental Protocols
Detailed Protocol for Oral Gavage of this compound in Mice
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (Na-CMC)
-
Sterile water for injection
-
Weighing scale
-
Mortar and pestle (optional, for initial dispersion)
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation (0.5% Na-CMC):
-
Weigh the required amount of Na-CMC.
-
Slowly add the Na-CMC to the sterile water while stirring continuously with a magnetic stirrer to avoid clumping.
-
Continue stirring until the Na-CMC is completely dissolved and the solution is clear.
-
-
This compound Suspension Preparation (Example for a 3 mg/mL solution):
-
Calculate the total volume of suspension needed for the experiment.
-
Weigh the appropriate amount of this compound powder.
-
For better initial dispersion, you can triturate the this compound powder with a small volume of the 0.5% Na-CMC vehicle in a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a homogeneous suspension.
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Thoroughly mix the this compound suspension before drawing up each dose to ensure homogeneity.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus (a slight resistance may be felt), slowly administer the suspension.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes after dosing to ensure there are no signs of distress or respiratory complications.
-
Mandatory Visualizations
This compound Delivery and Action Workflow
Caption: Workflow of this compound from formulation to in vivo action.
Prostaglandin D2 DP1 Receptor Signaling Pathway
References
- 1. Pharmacokinetics of grapiprant and effects on TNF-alpha concentrations following oral administration to horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics and estimated bioavailability of grapiprant, a novel selective prostaglandin E2 receptor antagonist, after oral administration in fasted and fed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Asapiprant experiments
< <
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Asapiprant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BGE-175 or S-555739, is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1][2][3] Its primary mechanism involves blocking the DP1 receptor, which plays a role in various inflammatory processes.[1][4] By inhibiting this receptor, this compound aims to reduce inflammation, making it a candidate for treating conditions like allergic rhinitis and asthma.
Q2: What are the expected outcomes of a typical this compound experiment in an allergic inflammation model?
In animal models of allergic rhinitis and asthma, oral administration of this compound is expected to suppress several key inflammatory responses. These include:
-
Reduced nasal resistance and secretion.
-
Decreased infiltration of inflammatory cells (e.g., eosinophils) in nasal and lung tissues.
-
Suppression of antigen-induced airway hyper-responsiveness.
-
Inhibition of mucin production in the lungs.
Q3: Are there any known off-target effects or interactions I should be aware of?
This compound is characterized as a potent and selective DP1 receptor antagonist. Studies have shown that its affinity for the DP1 receptor is significantly higher (300-fold to >15,000-fold) than for other prostanoid receptors. This high selectivity suggests a lower likelihood of off-target effects related to other prostaglandin receptors. However, as with any compound, the potential for unknown off-target effects cannot be entirely ruled out and should be considered when analyzing unexpected results.
Troubleshooting Guides
Issue 1: Lack of Efficacy in an Allergic Rhinitis or Asthma Model
Unexpected Result: this compound fails to significantly reduce inflammatory markers (e.g., eosinophil infiltration, cytokine levels) or clinical signs (e.g., airway hyper-responsiveness) in a validated animal model of allergic rhinitis or asthma.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Dosing or Administration:
-
Verification: Confirm the dose and administration route are consistent with established protocols. Oral administration is common for this compound.
-
Troubleshooting: Review literature for effective dose ranges in your specific animal model. Consider a dose-response study to determine the optimal concentration.
-
-
Timing of Administration:
-
Verification: Ensure this compound was administered at the appropriate time relative to the allergen challenge. Pre-treatment before the challenge is a common and effective approach.
-
Troubleshooting: Adjust the timing of administration. For example, administer the compound 1 hour before the antigen challenge.
-
-
Model-Specific Factors:
-
Verification: The specific inflammatory pathways active in your model may not be predominantly driven by DP1 signaling.
-
Troubleshooting: Characterize the expression of DP1 receptors in the target tissues of your model. Consider using a positive control (a compound with a known effect in your model) to validate the experimental setup.
-
-
Compound Stability and Formulation:
-
Verification: Ensure the this compound compound is stable and properly formulated for administration.
-
Troubleshooting: Check the certificate of analysis for the compound. Prepare fresh solutions for each experiment and ensure proper storage conditions are maintained.
-
Issue 2: Unexpected Pro-inflammatory or Off-Target Effects
Unexpected Result: Administration of this compound leads to an increase in certain inflammatory markers or other unexpected physiological changes not consistent with DP1 antagonism.
Possible Causes and Troubleshooting Steps:
-
Complex Biological Pathways:
-
Verification: While this compound is a DP1 antagonist, the broader PGD2 signaling pathway is complex, involving another receptor, DP2 (also known as CRTH2), which can have opposing effects. The balance of DP1 and DP2 signaling can influence the overall inflammatory response.
-
Troubleshooting: Measure the expression levels of both DP1 and DP2 receptors in your experimental system. Consider using a DP2 antagonist as a comparator to dissect the roles of each receptor.
-
-
In Vivo Metabolism:
-
Verification: The in vivo metabolism of this compound could potentially produce metabolites with different activities.
-
Troubleshooting: Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the in vivo fate of this compound and its metabolites.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Unexpected Result: this compound shows high potency and efficacy in in vitro assays (e.g., receptor binding, cell-based signaling) but fails to produce the expected effects in vivo.
Possible Causes and Troubleshooting Steps:
-
Poor Bioavailability:
-
Verification: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the whole animal.
-
Troubleshooting: Perform pharmacokinetic studies to determine the plasma and tissue concentrations of this compound after administration. If bioavailability is low, consider alternative formulations or administration routes.
-
-
Compensatory Mechanisms:
-
Verification: In a whole organism, redundant or compensatory biological pathways may be activated in response to DP1 blockade, masking the effect of the drug.
-
Troubleshooting: Investigate potential compensatory pathways by measuring a broader range of inflammatory mediators and signaling molecules.
-
Data Presentation
Table 1: this compound Efficacy in a Rat Model of Asthma
| Treatment Group | Airway Hyper-responsiveness (AHR) | Inflammatory Cell Infiltration (cells/mL in BALF) | Mucin Production in BALF |
| Vehicle Control | Baseline | Significant increase | Significant increase |
| This compound (0.1 mg/kg) | No significant effect | No significant effect | No significant effect |
| This compound (10 mg/kg) | Significantly reduced | Significantly reduced | Significantly reduced |
| Data synthesized from Takahashi G, et al. Eur J Pharmacol. 2015. |
Table 2: this compound Efficacy in a Guinea Pig Model of Allergic Rhinitis
| Treatment Group | Antigen-Induced Nasal Resistance | Antigen-Induced Nasal Secretion | Cell Infiltration in Nasal Mucosa |
| Vehicle Control | Baseline | Significant increase | Significant infiltration |
| This compound | Significantly suppressed | Significantly suppressed | Significantly suppressed |
| Data synthesized from Takahashi G, et al. Eur J Pharmacol. 2015. |
Experimental Protocols
Key Experiment: Evaluation of this compound in an Animal Model of Allergic Asthma
1. Animal Model: Brown Norway rats are sensitized to an allergen (e.g., ovalbumin). 2. Sensitization: Rats are actively sensitized by intraperitoneal injection of ovalbumin emulsified in alum adjuvant. 3. Allergen Challenge: Fourteen days after sensitization, conscious rats are placed in a whole-body plethysmograph and exposed to an aerosolized ovalbumin solution for a specified duration. 4. This compound Administration: this compound is administered orally at various doses (e.g., 0.1, 1, 10 mg/kg) at a set time (e.g., 1 hour) before the allergen challenge. A vehicle control group receives the formulation vehicle. 5. Measurement of Airway Response: Airway hyper-responsiveness is assessed by measuring changes in specific airway resistance (sRaw) in response to a bronchoconstrictor agent (e.g., methacholine) at a set time point (e.g., 24 hours) after the allergen challenge. 6. Bronchoalveolar Lavage (BAL): Following the airway response measurement, animals are euthanized, and a bronchoalveolar lavage is performed to collect BAL fluid. 7. Analysis of BAL Fluid: The BAL fluid is analyzed for:
- Inflammatory Cell Infiltration: Total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) are determined.
- Mucin Production: The amount of mucin in the BAL fluid is quantified. 8. Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound treatment with the vehicle control.
Mandatory Visualizations
Caption: this compound's mechanism of action as a DP1 receptor antagonist.
Caption: A typical experimental workflow for evaluating this compound in an asthma model.
Caption: A logical troubleshooting guide for lack of efficacy in this compound experiments.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - BioAge Labs - AdisInsight [adisinsight.springer.com]
- 4. The prostaglandin D2 antagonist this compound ameliorates clinical severity in young hosts infected with invasive Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asapiprant and Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Asapiprant in cellular models, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is characterized in the literature as a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 1 (DP1).[1] One study reported that its affinity for the DP1 receptor is 300 to over 15,000 times higher than its affinity for other prostanoid receptors.[2] This high degree of selectivity suggests that off-target effects may be minimal at therapeutic concentrations. However, a comprehensive screening against a broad panel of receptors and kinases in various cellular models has not been extensively published.
Q2: Are there any documented off-target effects of this compound in cellular models?
Direct evidence of off-target effects of this compound in isolated cellular models is limited in publicly available research. Most studies have been conducted in animal models of allergic rhinitis, asthma, and bacterial infections.[1][2] The cellular effects that have been observed were in immune cells isolated from animals treated with this compound, rather than in direct in vitro experiments on cell lines.[2]
Q3: What cellular effects have been observed following this compound treatment in vivo?
In studies involving mouse models of Streptococcus pneumoniae infection, administration of this compound led to several notable cellular changes in immune cells. These findings suggest that this compound may have effects on cellular functions beyond simple DP1 receptor blockade, which could be explored for potential off-target mechanisms. The key observations are summarized in the table below.
Summary of Cellular Effects Observed In Vivo
| Cellular Effect | Cell Type | Model System | Outcome | Reference |
| Enhanced Antimicrobial Activity | Circulating Neutrophils | Young mice infected with S. pneumoniae | Increased bacterial killing | |
| Elevated Reactive Oxygen Species (ROS) | Lung Macrophages/Monocytes | Young mice infected with S. pneumoniae | Increased ROS production | |
| Improved Pulmonary Barrier Integrity | Epithelial/Endothelial Cells | Young mice infected with S. pneumoniae | Reduced diffusion of FITC-dextran from lungs to circulation |
Q4: My cells are showing unexpected responses to this compound. How can I troubleshoot this?
Given the limited data on off-target effects, troubleshooting unexpected cellular responses requires a systematic approach:
-
Confirm On-Target Activity: First, ensure that your cellular model expresses the DP1 receptor. You can verify this using qPCR, western blotting, or flow cytometry. Test whether the observed effect is blocked by a DP1 agonist like PGD2. If the effect persists in the absence of DP1 or is not reversed by a DP1 agonist, it may be an off-target effect.
-
Dose-Response Curve: Generate a comprehensive dose-response curve. Off-target effects often occur at higher concentrations than on-target effects. If you observe the unexpected effect only at high micromolar concentrations, it is more likely to be an off-target phenomenon.
-
Control Compounds: Include other DP1 antagonists in your experiments to see if they produce the same effect. If they do not, the effect is likely specific to the chemical structure of this compound and not related to DP1 antagonism.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing the observed effect. Run a vehicle-only control at the highest concentration used.
-
Hypothesize and Test Potential Off-Targets: Based on the cellular phenotype, you can hypothesize potential off-target pathways. For example, if you observe changes in cell proliferation, you might investigate common kinase signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Neutrophil Phagocytosis Assay
This protocol is a suggested method to investigate the direct effect of this compound on the antimicrobial activity of neutrophils in vitro.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Isolated primary neutrophils or a neutrophil-like cell line (e.g., HL-60)
-
pHrodo™ Green S. aureus BioParticles™ (or other fluorescently labeled bacteria)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom plate
-
Fluorometric plate reader or flow cytometer
Methodology:
-
Cell Preparation: Isolate primary neutrophils from fresh blood or culture and differentiate HL-60 cells. Resuspend cells in HBSS with 1% FBS to a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Create a serial dilution of this compound in HBSS to achieve final desired concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only control.
-
Assay Setup: Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Treatment: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C, 5% CO₂.
-
Phagocytosis Induction: Reconstitute the pHrodo™ Green S. aureus BioParticles™ according to the manufacturer's instructions. Add 20 µL of the BioParticles™ to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂.
-
Measurement: Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm). Alternatively, cells can be harvested and analyzed by flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated wells to the vehicle control. An increase in fluorescence indicates enhanced phagocytosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prostaglandin D2 antagonist this compound ameliorates clinical severity in young hosts infected with invasive Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Asapiprant in Animal Studies
Disclaimer: Initial information suggested Asapiprant is a prostaglandin E2 (PGE2) receptor 2 (EP2) antagonist. However, current research consistently identifies this compound (also known as S-555739 and BGE-175) as a selective prostaglandin D2 receptor 1 (DP1) antagonist.[1][2][3][4] This guide is based on its function as a DP1 antagonist.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the bioavailability of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an investigational small molecule drug that acts as a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1).[2] By blocking the DP1 receptor, this compound aims to mitigate inflammatory responses driven by PGD2, which is a key mediator in allergic and inflammatory conditions.
Q2: I'm observing low and variable plasma concentrations of this compound in my animal model. What are the potential causes?
A2: Low and variable oral bioavailability is a common challenge for many small molecule drugs. Potential causes can be categorized as follows:
-
Poor aqueous solubility: The drug may not dissolve efficiently in the gastrointestinal (GI) fluids, limiting the amount available for absorption.
-
Low permeability: The drug may have difficulty crossing the intestinal wall to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.
-
Efflux by transporters: The drug may be actively transported back into the GI lumen by transporters like P-glycoprotein (P-gp).
-
Instability: The drug may be degraded by the acidic environment of the stomach or by enzymes in the GI tract.
Q3: What are some initial steps to troubleshoot poor oral bioavailability of this compound?
A3: A systematic approach is recommended. Start by characterizing the physicochemical properties of your drug substance, such as its solubility at different pH values and its permeability. Conducting an intravenous (IV) dosing study in the same animal model will help determine the absolute bioavailability and distinguish between poor absorption and high clearance.
Q4: Which animal models are most suitable for studying the oral bioavailability of this compound?
A4: The choice of animal model can significantly impact bioavailability data. Rodents, such as rats and mice, are commonly used for initial pharmacokinetic screening. However, species-specific differences in metabolism and GI physiology can affect the translatability of the data to humans. Pigs are also considered a suitable model for predicting oral bioavailability in humans due to similarities in their gastrointestinal tracts.
Q5: How can food affect the bioavailability of this compound?
A5: The presence of food can have variable effects on drug absorption. It can delay gastric emptying, alter GI pH, and increase bile secretion, which may enhance the dissolution of poorly soluble compounds. For some drugs, however, food can decrease absorption. The effect of food on this compound's bioavailability should be empirically determined in your animal model.
Troubleshooting Guides
Issue: Low Oral Bioavailability
This guide provides a workflow for systematically addressing low oral bioavailability in animal studies.
Caption: Troubleshooting workflow for low oral bioavailability.
Data Presentation
The following table summarizes preclinical data for this compound from various animal studies.
| Animal Model | Dose | Administration Route | Key Findings | Reference |
| Sheep | 1 and 3 mg/kg | Oral | Suppressed the increase in nasal resistance by 82% and 92%, respectively. | |
| Sheep | 5 mg/kg | Oral | Suppressed PGD2-induced nasal resistance by 86%. | |
| Pigs | 3, 10, and 30 mg/kg | Oral | Suppressed immediate airway response by 52%, 57%, and 96%, and late airway response by 67%, 50%, and 79%, respectively. | |
| Rats | 10 mg/kg | Oral | Significantly reduced airway hyper-responsiveness, infiltration of inflammatory cells, and mucin production. | |
| Young Mice | 30 mg/kg | Oral | Significantly reduced systemic spread of Streptococcus pneumoniae, disease severity, and mortality. |
Experimental Protocols
Protocol: Evaluation and Improvement of Oral Bioavailability in a Rat Model
Objective: To determine the absolute oral bioavailability of this compound and to evaluate the effect of a formulation strategy on improving its oral absorption.
Materials:
-
This compound drug substance
-
Vehicle for IV administration (e.g., saline with a co-solvent)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Formulation components (e.g., lipids, surfactants for a self-emulsifying drug delivery system - SEDDS)
-
Male Sprague-Dawley rats (n=5 per group)
-
Cannulated rats for serial blood sampling
-
Analytical method (e.g., LC-MS/MS) for quantification of this compound in plasma
Methodology:
-
Group 1: Intravenous (IV) Administration
-
Administer this compound intravenously at a dose of 1 mg/kg.
-
Collect blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Group 2: Oral Administration (Suspension)
-
Administer this compound orally as a suspension at a dose of 10 mg/kg.
-
Collect blood samples at the same time points as the IV group.
-
Process and store plasma samples as described above.
-
-
Group 3: Oral Administration (Improved Formulation)
-
Prepare an improved formulation of this compound, such as a SEDDS.
-
Administer the formulation orally at a dose of 10 mg/kg.
-
Collect and process blood samples as described for the other groups.
-
-
Sample Analysis and Pharmacokinetic Calculations
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), for each group.
-
Calculate the absolute bioavailability (F%) for the oral suspension and the improved formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Signaling Pathway
The following diagram illustrates the signaling pathway of Prostaglandin D2 (PGD2) through the DP1 receptor, which is antagonized by this compound.
References
Troubleshooting Asapiprant's lack of efficacy in certain models
Welcome to the technical support center for Asapiprant. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the variables that may influence the efficacy of this compound in preclinical and clinical experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as S-555739 or BGE-175) is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 1 (DP1).[1][2] Its mechanism of action is to block the binding of PGD2 to the DP1 receptor, thereby inhibiting downstream signaling pathways that are typically associated with inflammation.[2]
Q2: In which models has this compound demonstrated efficacy?
This compound has shown efficacy in several preclinical models, including:
-
Allergic Rhinitis: Significant suppression of antigen-induced nasal resistance, nasal secretion, and cellular infiltration in the nasal mucosa in animal models.[1]
-
Allergic Asthma: Suppression of antigen-induced asthmatic responses, airway hyper-responsiveness, and cellular infiltration and mucin production in the lungs of animal models.[1]
-
Pneumococcal Pneumonia (Young Mice): Reduced systemic bacterial spread, decreased disease severity, and improved survival in young mice infected with Streptococcus pneumoniae.
-
COVID-19 (Aged Mice): Protected aged mice from lethal doses of SARS-CoV-2.
Q3: Why was the clinical development of this compound for allergic rhinitis discontinued?
While this compound itself showed promising results in early-phase trials for allergic rhinitis, the broader development landscape for DP1 antagonists in this indication faced challenges. For instance, another DP1 antagonist, laropiprant, did not demonstrate efficacy in patients with allergic rhinitis. Furthermore, a Phase 3 trial of the CRTH2 antagonist setipiprant for seasonal allergic rhinitis failed to meet its primary endpoint, which may have influenced the decision to halt the development of mechanistically similar drugs for this indication.
Q4: What were the outcomes of the Phase 2 clinical trial of this compound (BGE-175) in hospitalized COVID-19 patients?
The Phase 2 trial (NCT04705597) in hospitalized patients aged 50 and older with COVID-19 was terminated early. The primary reason for termination was a decrease in hospitalization rates, making continued enrollment unfeasible. The available data from the trial did not show a statistically significant benefit of this compound over placebo.
Troubleshooting Guide: Lack of Efficacy
This guide addresses potential reasons for observing a lack of efficacy with this compound in your experimental model.
Issue 1: Suboptimal Efficacy in Models of Bacterial Infection
Question: We are not observing the expected protective effects of this compound in our mouse model of bacterial pneumonia. What could be the reason?
Possible Cause & Troubleshooting Steps:
-
Age of the Animal Model: The efficacy of this compound in pneumococcal pneumonia has been shown to be age-dependent. It was effective in young mice but not in aged mice.
-
Recommendation: Verify the age of your animals. The immune response to pneumococcal infection differs significantly between young and aged mice. Aged mice exhibit a more aggressive pulmonary inflammatory response and impaired immune cell function, which may not be effectively modulated by DP1 antagonism alone.
-
-
Immune Status of the Host: The protective effect of this compound in young mice with pneumococcal pneumonia is associated with enhanced antimicrobial activity of neutrophils and macrophages, as well as improved pulmonary barrier integrity.
-
Recommendation: Assess the baseline immune function of your animal model. Models with inherent defects in phagocytic function or epithelial barrier integrity may not respond optimally to this compound.
-
Issue 2: Inconsistent Results in Allergic Inflammation Models
Question: We are seeing variable or no effect of this compound in our allergic rhinitis/asthma model. What should we consider?
Possible Cause & Troubleshooting Steps:
-
Model-Specific Pathophysiology: The role of the PGD2/DP1 pathway can be complex and model-dependent. While preclinical models showed clear efficacy, the translation to clinical efficacy in allergic rhinitis has been challenging for DP1 antagonists.
-
Recommendation: Characterize the specific inflammatory pathways active in your model. If the primary driver of inflammation is not DP1-mediated, the efficacy of this compound may be limited. Consider measuring PGD2 levels in your model to confirm target engagement.
-
-
Dosing and Administration: Inadequate drug exposure at the site of inflammation can lead to a lack of efficacy.
-
Recommendation: Review the dosing regimen and route of administration used in successful preclinical studies (see Experimental Protocols section). Ensure that the formulation and delivery method are appropriate for achieving therapeutic concentrations in the target tissue.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Models
| Model | Species | Key Findings | Reference |
| Allergic Rhinitis | Guinea Pig, Rat | Suppressed antigen-induced nasal resistance and secretion. | |
| Allergic Asthma | Rat | Suppressed antigen-induced airway hyper-responsiveness and inflammation. | |
| Pneumococcal Pneumonia | Mouse (Young) | Reduced bacterial dissemination and mortality. | |
| Pneumococcal Pneumonia | Mouse (Aged) | No significant effect on disease severity or survival. | |
| COVID-19 | Mouse (Aged) | Protected against lethal SARS-CoV-2 infection. |
Experimental Protocols
Pneumococcal Pneumonia Model in Young vs. Aged Mice
-
Animals: Young (8-12 weeks old) and aged (18-22 months old) C57BL/6 mice.
-
Infection: Intratracheal instillation of Streptococcus pneumoniae (e.g., serotype 4 TIGR4 strain) at a dose of 1 x 10^6 CFU.
-
This compound Administration: Oral gavage of this compound (e.g., 30 mg/kg) or vehicle control, starting 12 hours post-infection and repeated every 24 hours.
-
Outcome Measures:
-
Survival monitoring.
-
Bacterial burden in lungs and blood at various time points (e.g., 24, 48 hours post-infection).
-
Lung histology to assess inflammation and injury.
-
Flow cytometry analysis of immune cell populations in bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Mandatory Visualizations
Signaling Pathways
Caption: Prostaglandin D2 (PGD2) signaling through the DP1 receptor and its inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound efficacy in vivo.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting the lack of this compound efficacy.
References
Asapiprant Vehicle Control Selection: A Technical Support Guide for In Vivo Experiments
Welcome to the technical support center for Asapiprant (also known as BGE-175), a potent and selective Prostaglandin D2 receptor 1 (DP1) antagonist. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the selection of a suitable vehicle for in vivo experiments. Given this compound's poor aqueous solubility, appropriate vehicle selection is critical for ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the Prostaglandin D2 (PGD2) receptor 1 (DP1).[1][2][3] PGD2 is a lipid mediator involved in inflammatory processes.[1] By blocking the DP1 receptor, this compound inhibits the downstream signaling pathways activated by PGD2, which has shown therapeutic potential in models of allergic rhinitis and asthma.[1] It is important to distinguish its action on the DP1 receptor from the DP2 (also known as CRTH2) receptor, which is another receptor for PGD2.
Q2: Why is vehicle selection for this compound challenging?
A2: The primary challenge in formulating this compound for in vivo studies stems from its low solubility in aqueous solutions. This necessitates the use of suspending agents or co-solvent systems to achieve the desired concentration for administration and ensure consistent bioavailability.
Q3: What are the most commonly used and recommended vehicles for oral administration of this compound?
A3: For oral administration in rodent models, a suspension of this compound in 0.5% sodium carboxymethyl cellulose (Na-CMC) in water has been successfully used in preclinical studies. This vehicle is effective for creating a homogenous suspension suitable for oral gavage. Another commonly used suspending agent is methylcellulose.
Q4: Are there established co-solvent formulations for this compound for other routes of administration?
This compound Solubility and Formulation Data
The following tables summarize the known solubility and formulation data for this compound.
| Solvent/Vehicle | Solubility/Concentration | Remarks |
| Water | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Sonication may be required to aid dissolution. |
| 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in water | 3 mg/mL (suspension) | Validated for oral gavage in mice. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.11 mg/mL (clear solution) | A common starting formulation for in vivo studies of poorly soluble compounds. |
| 10% DMSO + 90% Corn Oil | ≥ 1.11 mg/mL (clear solution) | An alternative lipid-based vehicle. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.11 mg/mL (clear solution) | Cyclodextrin-based formulation to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) Suspension for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (Na-CMC)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate glassware (beaker, graduated cylinder)
Procedure:
-
Prepare the 0.5% Na-CMC vehicle:
-
Weigh the required amount of Na-CMC (e.g., 0.5 g for 100 mL of vehicle).
-
In a beaker, add the Na-CMC to the desired volume of sterile water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the Na-CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound to achieve the final desired concentration (e.g., 3 mg/mL).
-
Slowly add the this compound powder to the prepared 0.5% Na-CMC vehicle while stirring.
-
Continue to stir the mixture until a uniform, homogenous suspension is achieved.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
-
Storage and Handling:
-
Store the prepared suspension at 2-8°C.
-
Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or inverting the container) to ensure dose uniformity.
-
Protocol 2: Preparation of a Co-Solvent System for Intraperitoneal Injection
Objective: To prepare a clear solution of this compound for systemic administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes or vials
-
Pipettes
Procedure:
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add 10% of the final desired volume as DMSO.
-
Vortex or sonicate until the this compound is completely dissolved.
-
-
Add Co-solvents Sequentially:
-
Add 40% of the final volume as PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is homogenous.
-
-
Final Dilution with Saline:
-
Slowly add 45% of the final volume as sterile saline to the mixture while vortexing.
-
Ensure the final solution is clear and free of any precipitation.
-
-
Sterilization and Storage:
-
If required for the experimental procedure, the final solution can be sterile-filtered through a 0.22 µm syringe filter.
-
Prepare the formulation fresh before use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before administration.
-
Troubleshooting Guides
Issue 1: Precipitation or Instability of the this compound Formulation
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in the Chosen Vehicle | - For suspensions, ensure adequate mixing and consider reducing the particle size of the this compound powder. - For solutions, try gentle warming or sonication to aid dissolution. - If precipitation occurs upon addition of aqueous components, consider increasing the proportion of co-solvents like PEG300 or using a different solubilizing agent like cyclodextrins. |
| Incorrect Order of Mixing | - When preparing co-solvent systems, always dissolve the compound in the primary organic solvent (e.g., DMSO) first before adding other components. |
| Temperature Effects | - Some formulations may be sensitive to temperature changes. Prepare and store the formulation at the recommended temperature. Always bring refrigerated formulations to room temperature and check for precipitation before administration. |
| pH of the Final Solution | - The solubility of this compound may be pH-dependent. While not extensively reported, if you encounter persistent solubility issues, you could measure and adjust the pH of your final formulation, keeping in mind the physiological compatibility. |
Issue 2: Adverse Effects in the Vehicle Control Group
| Possible Cause | Troubleshooting Steps |
| Toxicity of the Co-solvent | - High concentrations of DMSO can be toxic. If adverse effects are observed, consider reducing the percentage of DMSO in the formulation. For sensitive animal models, the DMSO concentration should be kept as low as possible. - PEG300 and Tween-80 are generally well-tolerated at the recommended concentrations, but it is always advisable to run a pilot study with the vehicle alone to confirm tolerability in your specific animal model and administration route. |
| Irritation from the Formulation | - For IP injections, ensure the pH of the final solution is close to physiological pH (7.2-7.4). - High viscosity of the formulation can sometimes cause issues. If using a high concentration of a suspending agent, ensure it is appropriate for the chosen route of administration. |
| Contamination of the Vehicle | - Ensure all components of the vehicle are sterile and of high purity, especially for parenteral routes of administration. |
Issue 3: Inconsistent Dosing or Variable Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Suspension | - For suspensions, it is critical to ensure thorough mixing (e.g., vortexing) immediately before each animal is dosed to prevent settling of the drug particles. |
| Instability of the Formulation over Time | - Prepare the formulation fresh daily if possible. If a batch is prepared for several days of dosing, conduct a simple stability assessment by visually inspecting for any changes (e.g., precipitation, color change) over the intended period of use. |
| Improper Administration Technique | - Ensure all personnel are properly trained in the administration technique being used (e.g., oral gavage, intraperitoneal injection) to minimize variability and potential for error. |
Visualizations
This compound Signaling Pathway
Caption: this compound blocks the PGD2/DP1 receptor signaling pathway.
Experimental Workflow for Vehicle Selection
Caption: A logical workflow for selecting an appropriate in vivo vehicle.
Troubleshooting Decision Tree for In Vivo Formulations
Caption: A decision tree for troubleshooting common formulation issues.
References
Mitigating potential side effects of Asapiprant in research animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential side effects of Asapiprant in research animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1).[1][2] It functions by blocking the binding of PGD2 to the DP1 receptor, thereby inhibiting downstream signaling pathways that contribute to inflammatory responses, particularly in the context of allergic diseases.[2][3][4]
Q2: What are the primary research applications for this compound in animal models?
This compound has been evaluated in animal models of allergic rhinitis and allergic asthma. Studies in rats, guinea pigs, and sheep have shown its efficacy in suppressing antigen-induced nasal resistance, nasal secretion, airway hyper-responsiveness, and inflammatory cell infiltration in the nasal mucosa and lungs.
Q3: What is the difference between this compound and Grapiprant?
This is a critical point of distinction for researchers. While both are prostaglandin receptor antagonists, they target different receptors and have different primary applications.
-
This compound is a DP1 receptor antagonist , primarily researched for allergic airway diseases .
-
Grapiprant is an EP4 receptor antagonist , approved for the control of pain and inflammation associated with osteoarthritis in dogs.
It is crucial to ensure the correct compound is being used for the intended research purpose.
Q4: What are the potential side effects of this compound in research animals?
The available preclinical studies on this compound do not highlight significant adverse effects. However, as with any oral medication, general side effects such as gastrointestinal upset (vomiting, diarrhea, changes in appetite) should be monitored. The side effects of Grapiprant, a different piprant-class drug, are more extensively documented in dogs and include vomiting, diarrhea or soft stool, and decreased appetite. Researchers should be vigilant for similar potential effects with this compound.
Troubleshooting Guide
Issue 1: Gastrointestinal Upset (Vomiting, Diarrhea) is Observed
-
Question: We started administering this compound to our cohort of research animals, and a subset is showing signs of vomiting and/or diarrhea. What steps should we take?
-
Answer:
-
Confirm Dosage and Administration: Double-check that the correct dose was calculated and administered. Ensure the vehicle used for administration is appropriate and has been well-tolerated in control animals.
-
Administer with Food: If the protocol allows, administering this compound with a small amount of food may help to reduce gastrointestinal irritation. Note that food can sometimes affect drug absorption, so consistency is key. For a similar compound, Grapiprant, administration to fed dogs resulted in a delayed and reduced peak plasma concentration (Cmax), though the overall exposure was less affected.
-
Divide Dosing: If the experimental design permits, consider splitting the daily dose into two smaller administrations. This can help to reduce the peak drug concentration that the gastrointestinal tract is exposed to at one time.
-
Supportive Care: Ensure animals have free access to water to prevent dehydration. Monitor for signs of lethargy or decreased activity. If symptoms are severe or persistent, a consultation with the attending veterinarian is warranted.
-
Dose-Response Assessment: If the issue is widespread, it may be necessary to perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Issue 2: Lack of Efficacy or Unexpected Results
-
Question: Our experimental model is not showing the expected anti-inflammatory response after this compound administration. Why might this be happening?
-
Answer:
-
Verify the Model: Ensure that the inflammatory condition in your animal model is indeed mediated by the PGD2/DP1 signaling pathway. This compound is highly selective and will not be effective if DP1 is not a key driver of the pathology.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your chosen species. The dosage and frequency of administration should be sufficient to maintain a therapeutic concentration for the duration of the experiment. Oral bioavailability can vary between species and even between fed and fasted states.
-
Compound Integrity: Confirm the purity and stability of the this compound compound being used. Improper storage or handling can lead to degradation.
-
Route of Administration: this compound has been studied via oral administration. If using a different route, its absorption and distribution may be altered, impacting efficacy.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Animal Models
| Animal Model | Disease Modeled | Key Findings | Reference |
| Rats | Allergic Asthma | Significantly reduced airway hyper-responsiveness, infiltration of inflammatory cells, and mucin production in bronchoalveolar lavage fluid at a dose of 10 mg/kg. | |
| Guinea Pigs | Allergic Rhinitis | Suppressed antigen-induced nasal secretion and resistance, as well as cell infiltration in the nasal mucosa. | |
| Sheep | Allergic Rhinitis | Oral administration at 1 and 3 mg/kg significantly suppressed the increase in nasal resistance by 82% and 92%, respectively. |
Experimental Protocols
Protocol 1: General Monitoring for Adverse Effects
This protocol should be implemented for any study involving the administration of a novel compound like this compound.
-
Baseline Assessment: Before the first administration of this compound, perform a thorough clinical assessment of each animal. Record body weight, food and water consumption, and fecal consistency. Note any baseline behavioral characteristics.
-
Daily Observations: At least once daily, perform a clinical observation of each animal. This should include:
-
General Appearance: Note posture, grooming habits, and any signs of lethargy or distress.
-
Gastrointestinal Signs: Check for evidence of vomiting or diarrhea in the cage. Record fecal consistency (e.g., normal, soft, liquid).
-
Appetite: Monitor food consumption. A decrease in appetite can be an early indicator of an adverse reaction.
-
Behavioral Changes: Note any changes from baseline behavior, such as hyperactivity, social withdrawal, or stereotypy.
-
-
Weekly Body Weight: Record the body weight of each animal at least once a week to monitor for any significant changes.
-
Record Keeping: Meticulously document all observations for both treatment and control groups. This allows for the accurate attribution of any potential side effects.
-
Action Plan: Establish a clear action plan for when adverse effects are observed. This should include criteria for dose reduction, temporary cessation of treatment, and when to consult veterinary staff.
Protocol 2: Evaluation of this compound in a Rat Model of Allergic Asthma
This protocol is adapted from methodologies described in the literature.
-
Sensitization:
-
On day 0 and day 7, actively sensitize Brown Norway rats by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.
-
-
Antigen Challenge:
-
From day 14 to day 20, challenge the sensitized rats by exposing them to an aerosolized solution of OVA for a set period (e.g., 20 minutes) each day.
-
-
This compound Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily, 1 hour before each OVA challenge.
-
-
Endpoint Assessment (on day 21):
-
Airway Hyper-responsiveness (AHR): Measure AHR by placing the animals in a whole-body plethysmograph and exposing them to increasing concentrations of aerosolized methacholine. Record the enhanced pause (Penh) value as an indicator of bronchoconstriction.
-
Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a lung lavage with phosphate-buffered saline. Collect the BAL fluid.
-
Cell Differentials: Centrifuge the BAL fluid and perform a cell count and differential to determine the number of eosinophils, neutrophils, and other inflammatory cells.
-
Mucin Production: Analyze the BAL fluid for mucin content using an appropriate assay (e.g., ELISA).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The prostaglandin D2 antagonist this compound ameliorates clinical severity in young hosts infected with invasive Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Asapiprant and Other DP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Asapiprant, a selective prostaglandin D2 (PGD2) receptor 1 (DP1) antagonist, with other notable DP1 receptor antagonists. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.
Introduction to DP1 Receptor Antagonism
The DP1 receptor, a G-protein coupled receptor for PGD2, is implicated in the pathophysiology of various inflammatory and allergic conditions, including allergic rhinitis and asthma.[1] PGD2, released primarily from mast cells, activates the DP1 receptor, leading to a cascade of events that contribute to the inflammatory response.[1] Consequently, antagonism of the DP1 receptor presents a promising therapeutic strategy for these diseases. This guide focuses on a comparative analysis of the efficacy of this compound against other DP1 receptor antagonists.
Comparative Efficacy Data
The following table summarizes the available quantitative data for this compound and other selected DP1 receptor antagonists.
| Feature | This compound (S-555739) | Laropiprant (MK-0524) | ONO-4053 |
| Binding Affinity (Ki/IC50) | Ki: 0.44 nM (human DP1)[2][3] | IC50: 0.09 nM (inhibition of PGD2-induced cAMP accumulation in human platelets)[4] | Not explicitly found in searches. |
| Preclinical Efficacy | Allergic Rhinitis (Guinea Pig Model): - Significant suppression of antigen-induced nasal resistance, nasal secretion, and cell infiltration in nasal mucosa.Asthma (Rat Model): - Suppressed antigen-induced asthmatic responses, airway hyper-responsiveness, and cell infiltration and mucin production in the lung. | Intracerebral Hemorrhage (Mouse Model): - Attenuated neurological deficits by 40.32 ± 18.78% and lesion volume by 26.59 ± 16.80% compared to vehicle. | Allergic Rhinitis (Animal Models): - Effectively expanded the nasal cavity in a cynomolgus monkey model of allergic rhinitis.- Suppressed sneezing and nasal rubbing in a mouse model of allergic rhinitis.PGD2-Induced Nasal Congestion (Dog Model): - Dose-dependently inhibited PGD2-induced decrease in nasal volume when given orally.- Completely reversed PGD2-induced decrease in nasal volume when given intravenously. |
| Clinical Efficacy | Allergic Rhinitis: - Phase 3 trials for perennial and seasonal allergic rhinitis have been conducted (status unknown).- Showed efficacy in treating allergic rhinitis in clinical trials. | Asthma: - No significant differences in FEV1 or asthma symptoms compared to placebo.Allergic Rhinitis: - Did not demonstrate efficacy; no improvement in Daytime Nasal Symptoms Score compared to placebo. | Seasonal Allergic Rhinitis: - Outperformed pranlukast (a leukotriene receptor antagonist) in improving total nasal symptom scores (T3NSS), sneezing, rhinorrhea, and nasal itching.- Bayesian posterior probability of being better than pranlukast for T3NSS was 81.6%. |
| Development Status | Phase 2 for COVID-19 (terminated). Phase 3 for allergic rhinitis (discontinued). | Development for dyslipidemia in combination with niacin was discontinued. | Phase 2 for seasonal allergic rhinitis. |
Key Experimental Methodologies
Ovalbumin-Induced Asthma Model in Rats
This model is widely used to screen for anti-asthmatic drugs and mimics key features of human asthma.
-
Sensitization: Male Wistar albino rats are sensitized by intraperitoneal injections of ovalbumin (OVA) adsorbed to aluminum hydroxide on multiple days (e.g., days 7, 14, and 21).
-
Challenge: Following sensitization, rats are challenged with aerosolized OVA for a specified duration on multiple occasions over several weeks.
-
Efficacy Assessment:
-
Airway Hyperresponsiveness (AHR): Measured by assessing changes in lung function parameters (e.g., tidal volume, airflow rate) in response to a bronchoconstrictor like methacholine.
-
Airway Inflammation: Determined by analyzing bronchoalveolar lavage fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, etc.) and measuring levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13).
-
Histopathology: Lung tissue is examined for inflammatory cell infiltration and mucus production (goblet cell hyperplasia).
-
Antigen-Induced Nasal Resistance Measurement in Guinea Pigs
This model is used to evaluate the efficacy of drugs in treating allergic rhinitis.
-
Sensitization: Guinea pigs are actively sensitized with an antigen like ovalbumin.
-
Antigen Challenge: The nasal cavity of sensitized guinea pigs is challenged with the antigen.
-
Nasal Resistance Measurement: Nasal airway resistance is measured before and after the antigen challenge using techniques such as acoustic rhinometry or the forced oscillation method. Acoustic rhinometry measures the cross-sectional area and volume of the nasal cavity, providing an indirect measure of obstruction. The forced oscillation technique characterizes the pressure-flow relationships of the respiratory system.
-
Efficacy Assessment: The ability of the test compound to suppress the antigen-induced increase in nasal resistance is quantified.
Signaling Pathways and Logical Relationships
DP1 Receptor Signaling Pathway
Activation of the DP1 receptor by its ligand, PGD2, initiates a signaling cascade that contributes to the inflammatory response. The diagram below illustrates the key steps in this pathway.
Caption: DP1 receptor signaling pathway and the antagonistic action of this compound.
Conclusion
The available data suggests that this compound is a potent and selective DP1 receptor antagonist with demonstrated efficacy in preclinical models of allergic rhinitis and asthma. This stands in contrast to Laropiprant, which, despite its potency, failed to show clinical efficacy for these indications. Another DP1 antagonist, ONO-4053, has shown promising results in a phase 2 clinical trial for seasonal allergic rhinitis, outperforming a standard-of-care comparator.
The preclinical success of this compound highlights the potential therapeutic value of DP1 receptor antagonism. However, the disparate clinical outcomes between Laropiprant and ONO-4053 underscore the complexities of translating preclinical findings to clinical efficacy. Further clinical data on this compound will be crucial to fully understand its therapeutic potential in allergic and inflammatory diseases. The information presented in this guide provides a foundation for researchers and drug development professionals to compare and contrast the efficacy profiles of these DP1 receptor antagonists.
References
- 1. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized controlled phase II clinical trial comparing ONO-4053, a novel DP1 antagonist, with a leukotriene receptor antagonist pranlukast in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled phase II clinical trial comparing ONO‐4053, a novel DP1 antagonist, with a leukotriene receptor antagonist pranlukast in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor | PLOS One [journals.plos.org]
A Comparative Analysis of Asapiprant and CRTH2 Antagonists: Modulating the Prostaglandin D2 Pathway in Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin D2 (PGD2) is a key lipid mediator implicated in the pathophysiology of allergic diseases, including asthma and allergic rhinitis. Its biological effects are primarily mediated through two distinct G protein-coupled receptors: the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Consequently, antagonism of these receptors represents a promising therapeutic strategy for allergic inflammation. This guide provides a comparative analysis of Asapiprant, a selective DP1 antagonist, and the class of CRTH2 antagonists, offering insights into their distinct mechanisms of action, biochemical properties, pharmacokinetic profiles, and clinical efficacy, supported by experimental data.
Mechanism of Action: Two Sides of the Same Coin
This compound and CRTH2 antagonists target the same signaling pathway but at different receptor subtypes, leading to distinct biological outcomes.
This compound is a potent and selective antagonist of the DP1 receptor .[1][2][3] The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which generally has anti-inflammatory effects, including relaxation of smooth muscles and inhibition of cell migration.[4] However, DP1 activation has also been implicated in promoting Th2 cell polarization and vascular changes associated with allergic responses.[5] By blocking the DP1 receptor, this compound aims to mitigate these pro-allergic effects.
CRTH2 antagonists , on the other hand, block the CRTH2 (DP2) receptor . This receptor is coupled to a Gi protein, and its activation leads to a decrease in cAMP and an increase in intracellular calcium, promoting a pro-inflammatory cascade. CRTH2 is expressed on key inflammatory cells in the allergic response, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by PGD2 induces chemotaxis and activation of these cells, leading to the release of pro-inflammatory cytokines and perpetuation of the allergic inflammatory response. CRTH2 antagonists aim to inhibit these downstream effects.
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostaglandin D2 antagonist this compound ameliorates clinical severity in young hosts infected with invasive Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel CRTH2 antagonist: Single- and multiple-dose tolerability, pharmacokinetics, and pharmacodynamics of ACT-453859 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Asapiprant's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asapiprant, a selective prostaglandin D2 receptor 1 (DP1) antagonist, with other therapeutic alternatives. We delve into the validation of its mechanism of action through experimental data derived from knockout mouse models, offering a clear perspective on its targeted efficacy.
This compound: Targeting the PGD2-DP1 Pathway in Allergic Inflammation
This compound is a potent and selective antagonist of the DP1 receptor, a key player in the inflammatory cascade triggered by prostaglandin D2 (PGD2). PGD2 is a lipid mediator released primarily from mast cells during an allergic response. Its binding to the DP1 receptor on various immune and structural cells initiates a signaling cascade that contributes to the hallmark symptoms of allergic diseases, such as vasodilation, increased vascular permeability, and the recruitment of inflammatory cells like eosinophils.
The central hypothesis behind this compound's therapeutic potential is that by blocking the DP1 receptor, it can effectively attenuate the downstream inflammatory effects of PGD2. Knockout models, specifically mice lacking the gene for the DP1 receptor (PTGDR), have been instrumental in validating this mechanism. These models allow researchers to observe the physiological and pathological consequences of a complete absence of DP1 signaling, providing a benchmark against which the pharmacological effects of a DP1 antagonist like this compound can be compared.
Comparative Efficacy: Insights from Preclinical Models
The following tables summarize the performance of this compound and the effects observed in DP1 knockout mice in preclinical models of allergic rhinitis and asthma. For comparison, data on other common allergy treatments, such as antihistamines and leukotriene receptor antagonists, are included, although direct comparisons within DP1 knockout models are limited in the current literature.
Table 1: Comparison of Efficacy in a Mouse Model of Allergic Rhinitis
| Treatment/Model | Sneezing Frequency (counts/10 min) | Nasal Rubbing (counts/10 min) | Eosinophil Infiltration in Nasal Mucosa | Reference |
| Vehicle Control (Wild-Type) | High | High | Significant | [1] |
| This compound | Significantly Reduced | Significantly Reduced | Significantly Reduced | [2] |
| DP1 Knockout Mice | Significantly Diminished | - | Reduced | [1] |
| Cetirizine (Antihistamine) | Reduced | Reduced | - | [3][4] |
| Montelukast (Leukotriene Receptor Antagonist) | Reduced | - | Reduced |
Data presented is a qualitative summary based on reported findings. Specific quantitative values can be found in the cited literature.
Table 2: Comparison of Efficacy in a Rodent Model of Allergic Asthma
| Treatment/Model | Airway Hyperresponsiveness (AHR) | Eosinophil Count in Bronchoalveolar Lavage (BAL) Fluid | Goblet Cell Hyperplasia/Mucus Production | Reference |
| Vehicle Control (Wild-Type) | Increased | High | Significant | |
| This compound | Suppressed | Significantly Reduced | Suppressed | |
| DP1 Knockout Mice | Reduced | Reduced | - | |
| Montelukast (Leukotriene Receptor Antagonist) | Inhibited | Significantly Reduced (>90%) | - |
Data presented is a qualitative summary based on reported findings. Specific quantitative values can be found in the cited literature.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams were generated using Graphviz.
Caption: PGD2 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for validating this compound's efficacy.
Experimental Protocols
The validation of this compound's mechanism of action relies on robust and reproducible experimental models. Below are detailed methodologies for key experiments cited in this guide.
Murine Model of Allergic Rhinitis
1. Sensitization:
-
Animals: BALB/c mice (female, 6-8 weeks old) are typically used.
-
Sensitizing Agent: Ovalbumin (OVA) is a commonly used allergen.
-
Protocol: Mice are sensitized by intraperitoneal (i.p.) injections of OVA (e.g., 20 μg) emulsified in aluminum hydroxide (alum) as an adjuvant on days 0 and 14.
2. Allergen Challenge:
-
Protocol: From day 21 to day 27, mice are challenged intranasally with OVA solution (e.g., 1% OVA in saline) daily.
3. Treatment Administration:
-
This compound: Administered orally (e.g., via gavage) at a specified dose (e.g., 10 mg/kg) one hour before each allergen challenge.
-
Vehicle Control: A control group receives the vehicle (the solvent used to dissolve this compound) following the same administration schedule.
-
DP1 Knockout Mice: These mice undergo the same sensitization and challenge protocol but do not receive treatment.
4. Endpoint Analysis:
-
Symptom Scoring: Immediately after the final allergen challenge, the frequency of sneezing and nasal rubbing is counted for a defined period (e.g., 10 minutes).
-
Histological Analysis: Nasal tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cells.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline, and the collected BAL fluid is used for total and differential cell counts, particularly for eosinophils.
Rodent Model of Allergic Asthma
1. Sensitization:
-
Animals: Wistar rats or BALB/c mice are commonly used.
-
Protocol: Similar to the allergic rhinitis model, animals are sensitized with i.p. injections of OVA with alum on days 0 and 14.
2. Allergen Challenge:
-
Protocol: On days 21, 22, and 23, animals are exposed to an aerosol of OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes).
3. Treatment Administration:
-
This compound: Administered orally prior to each allergen challenge.
4. Endpoint Analysis:
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final allergen challenge, AHR is assessed by measuring the changes in lung resistance and compliance in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
BAL Fluid Analysis: Eosinophil and other inflammatory cell counts are determined in the BAL fluid.
-
Lung Histology: Lung tissues are processed for H&E and PAS staining to evaluate inflammation and mucus production.
Conclusion
The use of DP1 knockout models has been pivotal in validating the mechanism of action of this compound. The phenotype of DP1 knockout mice in allergic disease models—characterized by reduced inflammation and airway hyperresponsiveness—mirrors the therapeutic effects of this compound in wild-type animals. This strong correlation provides compelling evidence that this compound exerts its anti-inflammatory effects primarily through the specific antagonism of the DP1 receptor.
While direct comparative studies of this compound against other allergy medications in DP1 knockout models are needed to fully delineate their respective dependencies on the PGD2-DP1 pathway, the existing data strongly support this compound as a targeted therapy for allergic diseases. Its focused mechanism offers the potential for high efficacy with a favorable side-effect profile, making it a promising candidate for the treatment of allergic rhinitis, asthma, and other inflammatory conditions where the PGD2-DP1 axis plays a significant pathological role.
References
- 1. Role of Prostaglandin D2 and DP1 Receptor on Japanese Cedar Pollen-Induced Allergic Rhinitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of histamine-induced nasal obstruction by cetirizine in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of cetirizine on early allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Asapiprant in Asthma: A Comparative Analysis Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug Asapiprant against standard-of-care treatments for asthma. Due to the limited availability of clinical data for this compound in asthma, this comparison juxtaposes its preclinical efficacy with established clinical data for standard therapies. This document aims to offer a nuanced perspective for researchers and professionals in drug development.
Introduction to this compound
This compound is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] The PGD2 pathway is implicated in the inflammatory cascade of allergic asthma. PGD2 is released from mast cells and other immune cells, and its interaction with the DP1 receptor is thought to contribute to airway inflammation and bronchoconstriction. This compound, by blocking this interaction, aims to mitigate these effects.[2][3]
Mechanism of Action: this compound Signaling Pathway
The binding of PGD2 to the DP1 receptor on various immune and airway cells triggers a signaling cascade that contributes to the pathophysiology of asthma. This compound acts by competitively inhibiting this binding.
Standard Asthma Treatments
Standard-of-care for asthma involves a stepwise approach aimed at controlling symptoms and preventing exacerbations. Key drug classes include:
-
Inhaled Corticosteroids (ICS): The cornerstone of persistent asthma management, ICSs work by reducing airway inflammation.
-
Long-Acting Beta-Agonists (LABAs): Used in combination with ICS, LABAs provide long-lasting bronchodilation.
-
Biologics: Monoclonal antibodies that target specific inflammatory pathways (e.g., anti-IgE, anti-IL-5, anti-IL-4/IL-13) are used for severe, uncontrolled asthma.
Efficacy Comparison: Preclinical vs. Clinical Data
Direct clinical comparisons of this compound with standard asthma treatments are not available. The following tables summarize the available preclinical data for this compound and established clinical efficacy data for standard therapies.
Table 1: this compound - Preclinical Efficacy in an Animal Model of Asthma
| Endpoint | Method | Results | Reference |
| Immune Cell Infiltration | Histological analysis of lung tissue in a rat model of asthma. | Suppressed infiltration of inflammatory cells into the lungs. | [4] |
| Airway Hyperresponsiveness | Measurement of airway resistance in response to a bronchoconstrictor in a rat model of asthma. | Suppressed antigen-induced airway hyperresponsiveness. | [4] |
| Mucin Production | Histological analysis of lung tissue in a rat model of asthma. | Reduced mucin production in the airways. |
Table 2: Standard Asthma Treatments - Clinical Efficacy Data
| Treatment Class | Key Endpoint | Efficacy | References |
| Inhaled Corticosteroids (ICS) | FEV1 Improvement | Significant improvement vs. placebo (SMD: 0.51). A 160 mL increase in FEV1 was observed with once-daily afternoon dosing. | |
| Sputum Eosinophils | Reduction in sputum eosinophil percentage compared to placebo. | ||
| Long-Acting Beta-Agonists (LABAs) | FEV1 Improvement | Advantage over short-acting beta-agonists of 0.22 L. | |
| Peak Expiratory Flow (PEF) | Morning PEF advantage of 32.93 L/min and evening PEF advantage of 25.62 L/min over short-acting beta-agonists. | ||
| Biologics (Anti-IL-5) | FEV1 Improvement | Benralizumab: 26.8% increase from baseline at 52 weeks. Reslizumab: Significant increase in mean FEV1 in patients with high eosinophil counts. | |
| Asthma Exacerbations | Benralizumab: Reduced annual severe exacerbation rates by 36-42%. | ||
| Biologics (Anti-IL-4/IL-13) | FEV1 Improvement | Dupilumab: Significant improvement in FEV1, particularly in patients with high eosinophil counts. | |
| Asthma Exacerbations | Dupilumab: Significantly reduced severe exacerbations compared to placebo. |
Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are extensive. Below is a generalized workflow for a preclinical evaluation of a novel anti-asthma compound, such as this compound, in an animal model, and a high-level overview of a typical clinical trial design for an asthma therapy.
Preclinical Experimental Workflow: Ovalbumin-Induced Asthma Model in Rats
This model is commonly used to screen for anti-asthmatic drug activity and induces a Th2-mediated inflammatory response.
Clinical Trial Protocol: Phase III Study of an Investigational Asthma Drug
This represents a typical design for evaluating the efficacy and safety of a new asthma medication in a large patient population.
Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of [Investigational Drug] as Add-on Therapy in Adults and Adolescents with Uncontrolled Severe Asthma.
Objectives:
-
Primary: To evaluate the effect of the investigational drug on the annualized rate of asthma exacerbations.
-
Secondary: To assess the effect on lung function (pre-bronchodilator FEV1), asthma symptoms, and quality of life.
Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Screening Period (4-6 weeks): Assess eligibility, and establish baseline asthma control and medication use.
-
Treatment Period (52 weeks): Patients randomized to receive either the investigational drug or a placebo, in addition to their standard-of-care medications.
-
Follow-up Period (4 weeks): Monitor for any adverse events after discontinuation of the study drug.
Inclusion Criteria:
-
Age ≥ 12 years.
-
Diagnosis of severe asthma.
-
History of ≥ 2 asthma exacerbations requiring systemic corticosteroids in the past year.
-
Uncontrolled asthma despite treatment with high-dose ICS and a second controller medication (e.g., LABA).
Exclusion Criteria:
-
Current smokers or significant smoking history.
-
Other chronic lung diseases.
-
Recent respiratory tract infection.
Outcome Measures:
-
Primary Endpoint: Annualized rate of severe asthma exacerbations.
-
Secondary Endpoints:
-
Change from baseline in pre-bronchodilator FEV1.
-
Change from baseline in Asthma Control Questionnaire (ACQ) score.
-
Change from baseline in Asthma Quality of Life Questionnaire (AQLQ) score.
-
Time to first severe exacerbation.
-
-
Safety Endpoints: Incidence of adverse events and serious adverse events.
Statistical Analysis: The primary endpoint will be analyzed using a negative binomial regression model. Secondary endpoints will be analyzed using appropriate statistical models, such as mixed-model for repeated measures.
Summary and Future Directions
This compound, as a DP1 receptor antagonist, represents a novel mechanism for the potential treatment of asthma. Preclinical studies in animal models have demonstrated its ability to reduce key features of asthmatic inflammation and airway hyperresponsiveness. However, a significant gap in clinical data remains, precluding a direct comparison of its efficacy against established standard-of-care treatments like inhaled corticosteroids, long-acting beta-agonists, and biologics.
The robust body of evidence supporting the clinical efficacy of current standard therapies in improving lung function, controlling symptoms, and reducing exacerbations sets a high benchmark for any new therapeutic agent. Future clinical trials of this compound in asthma would be necessary to ascertain its clinical utility and position in the therapeutic landscape. Researchers will be particularly interested in its potential efficacy in specific asthma phenotypes, its safety profile, and how it compares directly to existing treatments in well-designed, head-to-head clinical trials. The development of other prostaglandin receptor antagonists, such as the DP2 antagonist fevipiprant, has faced challenges in late-stage clinical trials, highlighting the complexities of translating preclinical findings in this pathway to clinical success.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. The prostaglandin D2 antagonist this compound ameliorates clinical severity in young hosts infected with invasive Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Asapiprant vs. Placebo: A Comparative Review of Prostaglandin D2 Receptor Antagonists in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial data for prostaglandin D2 (PGD2) receptor antagonists, with a primary focus on Asapiprant and its therapeutic class. While specific quantitative data from late-stage clinical trials directly comparing this compound to placebo remains limited in the public domain, this document synthesizes available preclinical information for this compound and presents clinical trial data from other PGD2 receptor antagonists, Fevipiprant and Setipiprant, as representative examples to offer insights into the potential efficacy and safety profile of this drug class.
This compound is a potent and selective antagonist of the prostaglandin D2 receptor 1 (DP1).[1] By blocking this receptor, this compound aims to mitigate the inflammatory effects of PGD2, a key mediator in allergic responses.[2][3] Preclinical studies in animal models have suggested the potential of this compound in treating allergic rhinitis and asthma by reducing nasal resistance, airway hyper-responsiveness, and inflammatory cell infiltration.[4]
Comparative Clinical Trial Data: Fevipiprant and Setipiprant
To provide a clinical context for the evaluation of PGD2 receptor antagonists, this section details the findings from clinical trials of Fevipiprant for asthma and Setipiprant for seasonal allergic rhinitis.
Fevipiprant vs. Placebo in Patients with Persistent Asthma
A systematic review and meta-analysis of ten randomized controlled trials involving 7,902 patients provided the following insights into the efficacy of Fevipiprant compared to placebo.[5]
Table 1: Efficacy of Fevipiprant in Persistent Asthma
| Outcome Measure | Fevipiprant Improvement | Placebo Improvement | Mean Difference (95% CI) | p-value |
| Forced Expiratory Volume in 1 s (FEV1) | 0.05 L (0.02 to 0.07) | < 0.0001 | ||
| Asthma Control Questionnaire (ACQ) Score | -0.10 (-0.16 to -0.04) | 0.001 | ||
| Asthma Quality of Life Questionnaire (AQLQ) Score | 0.08 (0.03 to 0.13) | 0.003 |
Table 2: Asthma Exacerbations with Fevipiprant vs. Placebo
| Outcome | Fevipiprant | Placebo | Relative Risk (95% CI) | p-value |
| Patients with at least one exacerbation requiring systemic corticosteroids | 0.86 (0.77 to 0.97) | 0.01 |
Setipiprant vs. Placebo in Seasonal Allergic Rhinitis
The following tables summarize the results from a Phase 2 clinical trial of Setipiprant in patients with seasonal allergic rhinitis.
Table 3: Change from Baseline in Daytime Nasal Symptom Scores (DNSS) with Setipiprant
| Treatment Group | Mean Change from Baseline | Difference from Placebo (95% CI) | p-value |
| Setipiprant 1000 mg b.i.d. | -0.15 (-0.29, -0.01) | 0.030 | |
| Placebo | - | - |
Table 4: Change from Baseline in Night-time Nasal Symptom Scores (NNSS) with Setipiprant
| Treatment Group | Improvement vs. Placebo | p-value |
| Setipiprant 1000 mg b.i.d. | Significant | 0.004 |
Experimental Protocols
Fevipiprant Clinical Trials for Asthma (Systematic Review)
The systematic review included ten randomized controlled trials. The methodologies of these trials generally involved the following:
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participant Population: Patients with persistent asthma.
-
Intervention: Fevipiprant at varying doses compared to a placebo.
-
Primary and Secondary Outcome Measures:
-
Forced Expiratory Volume in 1 second (FEV1)
-
Asthma Control Questionnaire (ACQ) score
-
Asthma Quality of Life Questionnaire (AQLQ) score
-
Rate of asthma exacerbations.
-
-
Statistical Analysis: Data from the individual trials were pooled and analyzed to determine the mean difference and relative risk compared to placebo.
Setipiprant Clinical Trials for Seasonal Allergic Rhinitis
The Phase 2 and 3 trials for Setipiprant followed a similar protocol:
-
Study Design: Prospective, randomized, double-blind, placebo- and active-referenced (cetirizine) studies.
-
Participant Population: Adolescent, adult, and elderly participants with a history of seasonal allergic rhinitis.
-
Intervention: Setipiprant at various doses (100-1000 mg b.i.d. and 1000 mg o.d. in Phase 2; 1000 mg b.i.d. in Phase 3), placebo, and an active comparator (cetirizine).
-
Efficacy Assessment:
-
Daytime Nasal Symptom Scores (DNSS)
-
Night-time Nasal Symptom Scores (NNSS)
-
Daytime Eye Symptom Scores (DESS)
-
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the mean change from baseline in symptom scores between the treatment groups and placebo.
Visualizations
Caption: this compound Signaling Pathway
Caption: Allergic Rhinitis Clinical Trial Workflow
References
- 1. Prostaglandin D2 receptor antagonists in early development as potential therapeutic options for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Investigational prostaglandin D2 receptor antagonists for airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Prostaglandin D2 Receptor 2 Antagonism with Fevipiprant for Patients with Asthma: a Systematic Review and Meta-analysis of Randomized Controlled Trials - ProQuest [proquest.com]
Asapiprant: A Comparative Analysis of Its Therapeutic Index Against Other Anti-Inflammatory Drugs
A detailed guide for researchers and drug development professionals on the therapeutic window of Asapiprant, a selective prostaglandin D2 receptor antagonist, in comparison to commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This report synthesizes available preclinical data to offer insights into its relative safety and efficacy profile.
Executive Summary
This compound, a novel anti-inflammatory agent, operates through a distinct mechanism of action by selectively antagonizing the prostaglandin D2 (PGD2) receptor 1 (DP1). This targeted approach suggests the potential for a wider therapeutic index compared to traditional anti-inflammatory drugs such as NSAIDs and corticosteroids, which are associated with well-documented adverse effects stemming from their broader mechanisms of action. This guide provides a comparative overview of the available preclinical data on the therapeutic indices of this compound, select NSAIDs (ibuprofen, diclofenac, celecoxib), and corticosteroids (prednisolone, dexamethasone). Detailed experimental protocols for assessing anti-inflammatory efficacy and toxicity are also presented to provide a comprehensive framework for evaluation.
Comparative Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The following table summarizes the available preclinical LD50 (median lethal dose) and ED50 (median effective dose) data for this compound and comparator drugs in various animal models. It is important to note that direct comparisons should be made with caution due to variations in experimental models, species, and routes of administration.
| Drug | Class | Animal Model | Route | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | DP1 Receptor Antagonist | - | - | Data Not Available | Data Not Available | - |
| Ibuprofen | NSAID | Mouse | p.o. | - | 82.2[1] | - |
| Diclofenac | NSAID | Rat (female) | p.o. | 226[2] | 7.20[3] | ~31.4 |
| Rat (male) | p.o. | 240[2] | 7.48[4] | ~32.1 | ||
| Mouse | p.o. | 95 - 1300 | - | - | ||
| Celecoxib | NSAID (COX-2 Selective) | Rat (male) | p.o. | 7837.85 ± 686.05 | 35 (analgesic) | ~224 |
| Prednisolone | Corticosteroid | - | - | Data Not Available | Data Not Available | - |
| Dexamethasone | Corticosteroid | Mouse (male) | i.p. | 577 | 0.025 (suppression of basal corticosterone) | ~23080 |
Experimental Protocols
The determination of the therapeutic index relies on robust and standardized experimental protocols to assess both efficacy and toxicity.
Efficacy Assessment: Carrageenan-Induced Paw Edema
This widely used model evaluates acute inflammation.
-
Animals: Typically, male Wistar rats or Swiss albino mice are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The baseline paw volume is measured using a plethysmometer.
-
The test compound (e.g., this compound), vehicle, or a reference drug (e.g., indomethacin) is administered, usually orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Endpoint: The increase in paw volume (edema) is calculated. The percentage inhibition of edema by the test compound compared to the vehicle control is determined to calculate the ED50.
Efficacy Assessment: Ovalbumin (OVA)-Induced Airway Hyperresponsiveness
This model is relevant for assessing anti-inflammatory effects in the context of allergic asthma.
-
Animals: Commonly used strains include BALB/c or C57BL/6 mice.
-
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and 14).
-
Challenge: Subsequently, mice are challenged with aerosolized OVA for a number of consecutive days to induce an inflammatory response in the airways.
-
Treatment: The test compound is administered prior to or during the challenge phase.
-
-
Endpoint: Airway hyperresponsiveness (AHR) is assessed by measuring the changes in lung function (e.g., airway resistance and compliance) in response to a bronchoconstrictor like methacholine. The dose of the test compound that causes a 50% reduction in the AHR response is the ED50.
Toxicity Assessment: Acute Oral Toxicity (OECD Guideline 423)
This guideline provides a stepwise procedure to determine the acute oral toxicity of a substance.
-
Animals: Typically, a single sex of rodent (usually females, as they are often slightly more sensitive) is used.
-
Procedure:
-
A stepwise procedure is followed using a small number of animals per step.
-
The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on available information.
-
The substance is administered orally to a group of animals.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
-
Endpoint: The outcome of each step determines the next step (e.g., dosing at a higher or lower level). The LD50 is determined based on the dose at which mortality is observed.
Signaling Pathways and Mechanisms of Action
The therapeutic index is intrinsically linked to a drug's mechanism of action. A more targeted mechanism is hypothesized to result in a better safety profile.
This compound: Prostaglandin D2 Receptor Antagonism
This compound is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). PGD2 is a key mediator in allergic inflammation. By blocking the DP1 receptor, this compound inhibits the downstream signaling cascade that leads to vasodilation, increased vascular permeability, and the recruitment of inflammatory cells, thereby reducing the inflammatory response.
NSAIDs: COX-1 and COX-2 Inhibition
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Non-selective NSAIDs inhibit both COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection and platelet aggregation, and COX-2, which is induced during inflammation. The inhibition of COX-1 is largely responsible for the common gastrointestinal side effects of NSAIDs. COX-2 selective NSAIDs were developed to reduce these side effects.
Corticosteroids: Glucocorticoid Receptor Signaling
Corticosteroids exert their potent anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). The activated GR complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, such as cytokines and chemokines.
References
- 1. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Cross-Species Pharmacological Comparison of Asapiprant in Allergic Airway Disease
A deep dive into the preclinical efficacy of Asapiprant, a selective prostaglandin D2 receptor 1 (DP1) antagonist, reveals promising therapeutic potential for allergic rhinitis and asthma across various species. This guide provides a comparative analysis of this compound's pharmacological effects against other therapeutic alternatives, supported by experimental data and detailed methodologies.
This compound: A Targeted Approach to Allergic Inflammation
This compound is an investigational drug that selectively blocks the prostaglandin D2 (PGD2) receptor subtype 1 (DP1).[1] PGD2 is a key mediator in the inflammatory cascade of allergic diseases, and by targeting its receptor, this compound aims to alleviate the symptoms of conditions like allergic rhinitis and asthma.[1] Preclinical studies in a range of animal models, including rats, guinea pigs, and sheep, have demonstrated its efficacy in mitigating allergic responses.
Cross-Species Efficacy of this compound
This compound has shown consistent pharmacological effects across different species in models of allergic airway disease.
In Rats: In a rat model of allergic rhinitis, oral administration of this compound at a dose of 10 mg/kg significantly reduced airway hyper-responsiveness, infiltration of inflammatory cells, and mucin production in the bronchoalveolar lavage fluid (BALF).
In Guinea Pigs: Guinea pigs with experimentally induced asthma showed a significant suppression of antigen-induced bronchoconstriction, airway hyper-responsiveness, and cellular infiltration in the lungs following treatment with this compound.
In Sheep: Oral administration of this compound at doses of 1 and 3 mg/kg in a sheep model of allergic rhinitis resulted in a significant suppression of the increase in nasal resistance by 82% and 92%, respectively. A 5 mg/kg oral dose also suppressed PGD2-induced nasal resistance by 86%. Furthermore, daily oral administration of 5 mg/kg for four days significantly suppressed antigen-induced nasal resistance by 73%.
Comparative Analysis with Alternative Therapies
To contextualize the pharmacological effects of this compound, this guide compares its preclinical performance with Grapiprant (an EP4 receptor antagonist), Montelukast (a leukotriene receptor antagonist), and Fluticasone Propionate (a corticosteroid).
Grapiprant (EP4 Receptor Antagonist)
Grapiprant, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), is primarily approved for the management of pain and inflammation associated with osteoarthritis in dogs.[2] While its primary indication differs from this compound, its role in modulating prostaglandin-mediated inflammation makes it a relevant, albeit indirect, comparator. Preclinical studies in rodents have primarily focused on its analgesic and anti-inflammatory effects in models of pain and arthritis.[3][4] There is limited publicly available data on the efficacy of Grapiprant in animal models of allergic rhinitis or asthma, making a direct comparison of its effects on allergic airway inflammation with this compound challenging.
Montelukast (Leukotriene Receptor Antagonist)
Montelukast, an established treatment for allergic rhinitis and asthma in humans, targets the cysteinyl leukotriene receptor 1 (CysLT1). In a rat model of allergic rhinitis, Montelukast has been shown to significantly reduce nasal symptoms and inflammatory markers.
Fluticasone Propionate (Corticosteroid)
Corticosteroids like Fluticasone Propionate are potent anti-inflammatory agents widely used in the treatment of allergic airway diseases. In a rat model of allergic rhinitis, intranasal administration of Fluticasone Propionate has been demonstrated to inhibit the allergen-induced increase in nasal symptoms and the associated production of pro-inflammatory cytokines and chemokines. It has also been shown to attenuate ozone-induced rhinitis and mucous cell metaplasia in rat nasal airway epithelium.
Quantitative Comparison of Pharmacological Effects
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy of this compound and its alternatives in relevant animal models.
| Drug | Species | Model | Dose | Key Efficacy Endpoints & Results | Reference |
| This compound | Rat | Allergic Asthma | 10 mg/kg (oral) | Significant reduction in airway hyper-responsiveness, inflammatory cell infiltration, and mucin production in BALF. | |
| This compound | Guinea Pig | Allergic Asthma | - | Significant suppression of antigen-induced bronchoconstriction, airway hyper-responsiveness, and cell infiltration in the lung. | |
| This compound | Sheep | Allergic Rhinitis | 1 mg/kg (oral) | 82% suppression of the increase in nasal resistance. | |
| This compound | Sheep | Allergic Rhinitis | 3 mg/kg (oral) | 92% suppression of the increase in nasal resistance. | |
| This compound | Sheep | Allergic Rhinitis | 5 mg/kg (oral) | 86% suppression of PGD2-induced nasal resistance; 73% suppression of antigen-induced nasal resistance after 4 days of treatment. | |
| Montelukast | Rat | Allergic Rhinitis | - | Significant reduction in nasal symptoms and inflammatory markers. | |
| Fluticasone Propionate | Rat | Allergic Rhinitis | - | Inhibition of allergen-induced increase in nasal symptoms and pro-inflammatory mediators. Attenuation of ozone-induced rhinitis. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
This compound in a Sheep Model of Allergic Rhinitis
-
Animal Model: Conscious, female sheep sensitized to ovalbumin.
-
Sensitization Protocol: Sheep were sensitized by subcutaneous injection of ovalbumin with an adjuvant.
-
Drug Administration: this compound was administered orally as a suspension in 0.5% methylcellulose solution.
-
Allergen Challenge: Nasal allergen challenge was performed by instilling an ovalbumin solution into the nasal cavity.
-
Outcome Measures: Nasal resistance was measured using a pneumotachograph to assess changes in airflow.
This compound in a Rat Model of Allergic Asthma
-
Animal Model: Brown Norway rats.
-
Sensitization and Challenge: Rats were actively sensitized to an allergen (e.g., ovalbumin) and subsequently challenged via inhalation.
-
Drug Administration: this compound was administered orally.
-
Outcome Measures: Airway hyper-responsiveness was assessed by measuring changes in lung function in response to a bronchoconstrictor. Bronchoalveolar lavage fluid (BALF) was collected to analyze inflammatory cell infiltration and mucin production.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding.
Caption: Mechanism of action of this compound as a DP1 receptor antagonist.
Caption: Experimental workflow for a typical allergic rhinitis animal model.
Conclusion
This compound demonstrates significant and consistent efficacy in attenuating the signs of allergic rhinitis and asthma across multiple preclinical species. Its targeted mechanism as a DP1 receptor antagonist offers a promising alternative to existing therapies. While direct comparative efficacy data against other modalities like EP4 receptor antagonists in allergic airway disease models is still emerging, the available evidence positions this compound as a compelling candidate for further development in the treatment of allergic inflammatory conditions. The detailed experimental protocols provided herein should facilitate further research and comparative studies in this field.
References
- 1. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ferguscoutts.co.uk [ferguscoutts.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sorry - 688538 [medicines.health.europa.eu]
Evaluating Asapiprant: A Review of its Mechanism and Potential for Synergistic Combination Therapies
A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of direct experimental evidence for the synergistic effects of Asapiprant in combination with other compounds. This compound, a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1), has been investigated as a monotherapy in various preclinical and clinical settings for inflammatory conditions. However, to date, studies detailing its efficacy and synergistic interactions when combined with other therapeutic agents have not been published.
This guide, therefore, aims to provide a thorough understanding of this compound's mechanism of action, its established effects as a single agent, and the theoretical rationale for its potential use in combination therapies. Furthermore, it will outline the standard experimental protocols that would be employed to evaluate such synergistic effects, offering a valuable resource for researchers and drug development professionals interested in exploring the future therapeutic potential of this compound.
This compound: Mechanism of Action as a DP1 Receptor Antagonist
This compound exerts its effects by selectively blocking the DP1 receptor, a key component of the PGD2 signaling pathway. PGD2 is a lipid mediator released from mast cells and other immune cells in response to allergic and inflammatory stimuli. Upon binding to the DP1 receptor, PGD2 triggers a cascade of events that contribute to the pathophysiology of various inflammatory diseases, including allergic rhinitis, asthma, and pneumococcal infections.[1][2]
The binding of PGD2 to the DP1 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade can result in various cellular responses, including vasodilation, bronchoconstriction, and modulation of immune cell activity.[3][4] By antagonizing the DP1 receptor, this compound effectively inhibits these downstream effects of PGD2, thereby reducing inflammation and associated symptoms.
Below is a diagram illustrating the Prostaglandin D2 signaling pathway and the point of intervention for this compound.
This compound as a Monotherapy: Preclinical and Clinical Findings
Studies have demonstrated the efficacy of this compound as a monotherapy in various animal models of inflammatory diseases.
| Indication | Model | Key Findings |
| Allergic Rhinitis | Animal Models | Suppressed antigen-induced nasal resistance, nasal secretion, and cell infiltration in the nasal mucosa.[1] |
| Allergic Asthma | Animal Models | Suppressed antigen-induced asthmatic responses, airway hyper-responsiveness, and cell infiltration and mucin production in the lung. |
| Pneumococcal Pneumonia | Mouse Model | Reduced systemic spread of bacteria, disease severity, and mortality. Enhanced antimicrobial activity of neutrophils and macrophages, and improved pulmonary barrier integrity. |
In clinical trials for allergic rhinitis, this compound treatment was shown to reduce airway resistance and rhinitis symptom scores following PGD2 or allergen challenge.
Theoretical Rationale for Synergistic Combinations
While experimental data is lacking, the mechanism of action of this compound provides a strong rationale for its potential synergistic effects with other classes of drugs commonly used to treat inflammatory and respiratory conditions.
-
Corticosteroids: Inhaled corticosteroids are a cornerstone of asthma and COPD treatment due to their broad anti-inflammatory effects. Combining a DP1 antagonist like this compound with a corticosteroid could potentially lead to a synergistic effect by targeting different inflammatory pathways. This compound would specifically block the PGD2-mediated inflammation, while corticosteroids would exert their broader anti-inflammatory actions, potentially allowing for lower doses of each drug and reducing the risk of side effects.
-
Leukotriene Receptor Antagonists: Leukotriene antagonists, such as montelukast, target another important pathway in allergic inflammation. Since both PGD2 and leukotrienes are key mediators in asthma and allergic rhinitis, a combination therapy that blocks both pathways could offer superior efficacy compared to monotherapy.
-
Bronchodilators: For respiratory diseases like asthma and COPD, combining this compound with long-acting beta-agonists (LABAs) or long-acting muscarinic antagonists (LAMAs) could provide both anti-inflammatory and bronchodilatory effects, leading to improved lung function and symptom control.
-
Antibiotics: In the context of bacterial infections like pneumococcal pneumonia, this compound's ability to enhance host immune responses suggests a potential synergistic effect when combined with antibiotics. This compound could bolster the body's natural defenses, while the antibiotic directly targets the bacteria, potentially leading to faster clearance of the infection.
-
Antivirals: Given the investigation of this compound for COVID-19, there is a theoretical basis for combining it with antiviral drugs. This compound could mitigate the inflammatory response triggered by the viral infection, a major cause of severe disease, while the antiviral agent directly inhibits viral replication.
Experimental Protocols for Evaluating Synergy
Should research into this compound combination therapies be undertaken, standard in vitro and in vivo methods would be employed to assess for synergistic, additive, or antagonistic effects.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to evaluate the interaction between two antimicrobial or cytotoxic agents.
Methodology:
-
Preparation of Drug Dilutions: Serial dilutions of this compound and the compound to be tested are prepared.
-
Assay Plate Setup: A microtiter plate is set up with a matrix of drug concentrations. Each well contains a unique combination of concentrations of the two drugs. The plate also includes wells with each drug alone in a range of concentrations and control wells without any drugs.
-
Cell Culture/Bacterial Inoculation: The appropriate cells (for anti-inflammatory or antiviral assays) or bacteria (for antibacterial assays) are added to each well.
-
Incubation: The plate is incubated under appropriate conditions for a specified period.
-
Measurement of Effect: The effect of the drug combination is measured using a relevant endpoint, such as cell viability (e.g., MTT assay), viral replication (e.g., plaque reduction assay), or bacterial growth (e.g., optical density).
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination to determine the nature of the interaction.
-
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Below is a workflow diagram for a typical checkerboard assay.
In Vivo Synergy Assessment
In vivo studies in relevant animal models are crucial to confirm in vitro findings and to assess the therapeutic potential of a drug combination in a whole organism.
Methodology:
-
Animal Model Selection: An appropriate animal model that recapitulates the human disease of interest (e.g., an ovalbumin-induced asthma model in mice) is selected.
-
Treatment Groups: Animals are divided into several treatment groups:
-
Vehicle control
-
This compound alone
-
Compound B alone
-
Combination of this compound and Compound B
-
-
Drug Administration: The drugs are administered at various doses and schedules.
-
Monitoring and Endpoint Analysis: Animals are monitored for disease-specific parameters (e.g., airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid, lung histology).
-
Statistical Analysis: The data from the combination therapy group is compared to the monotherapy and control groups to determine if the combination results in a statistically significant improvement in the measured endpoints beyond what would be expected from the individual effects of the drugs.
Conclusion
While this compound has shown promise as a monotherapy in preclinical and early clinical studies, its full therapeutic potential may lie in combination with other agents. The lack of published data on the synergistic effects of this compound presents a significant opportunity for future research. By employing established methodologies for synergy evaluation, researchers can explore rational drug combinations that could lead to more effective and safer treatment options for a range of inflammatory and respiratory diseases. The information provided in this guide serves as a foundational resource for scientists and drug developers interested in pursuing this promising area of investigation.
References
- 1. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the D prostanoid 1 receptor suppresses asthma by modulation of lung dendritic cell function and induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Asapiprant and Laropiprant in Allergic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Asapiprant and Laropiprant, two selective antagonists of the prostaglandin D2 (PGD2) receptor 1 (DP1). The objective is to present a comprehensive overview of their performance in preclinical and clinical allergic models, supported by available experimental data and methodologies. This comparative analysis aims to inform research and development decisions in the field of allergic diseases.
Prostaglandin D2 is a key mediator in the pathophysiology of allergic inflammation, exerting its effects through the DP1 receptor.[1][2] Both this compound and Laropiprant were developed to target this pathway, but their clinical outcomes in allergic disorders have diverged significantly.
Mechanism of Action: Targeting the PGD2-DP1 Signaling Pathway
This compound and Laropiprant are both orally active, selective antagonists of the DP1 receptor.[1][3] PGD2, primarily released from activated mast cells following allergen exposure, binds to the DP1 receptor on various immune and structural cells.[4] This interaction triggers a signaling cascade that contributes to the characteristic features of allergic reactions, including vasodilation, increased vascular permeability, and recruitment of inflammatory cells. By blocking the DP1 receptor, this compound and Laropiprant aim to attenuate these downstream effects.
References
- 1. Effect of the potent and selective DP1 receptor antagonist, this compound (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of laropiprant, a selective prostaglandin D₂ receptor 1 antagonist, on the antiplatelet activity of clopidogrel or aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Safety Operating Guide
A Guide to the Safe Disposal of Asapiprant for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Asapiprant, a potent and selective DP1 receptor antagonist used in research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
The disposal of any pharmaceutical compound, including this compound, is governed by stringent regulations to mitigate potential risks to public health and the environment.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water systems and soil, potentially harming wildlife and human health.[1][3] In the United States, regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) oversee the management and disposal of pharmaceutical waste.[4]
This compound Disposal Data Summary
Due to the limited publicly available information specific to this compound's ecotoxicity and environmental fate, researchers must consult the manufacturer-provided Safety Data Sheet (SDS) for detailed quantitative data. The following table provides a template for the types of information that should be sought from the SDS to inform a comprehensive risk assessment for disposal.
| Data Point | This compound (Insert SDS Data) | Significance for Disposal |
| Acute Toxicity (Oral LD50) | Consult SDS | Indicates the potential danger if ingested. High toxicity necessitates handling as hazardous waste. |
| Environmental Hazards | Consult SDS | Information on aquatic toxicity and persistence helps determine the potential impact on ecosystems and the need for specialized disposal methods. |
| PBT/vPvB Assessment | Consult SDS | Assessment as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) indicates a high environmental risk. |
| Regulatory Status (e.g., RCRA) | Consult SDS | Determines if the compound is classified as a hazardous waste under the Resource Conservation and Recovery Act, mandating specific disposal protocols. |
Researchers are required to obtain and review the Safety Data Sheet for this compound prior to handling and disposal to complete this critical safety information.
Experimental Protocols for Safe Disposal
The following step-by-step protocol is a general guideline based on best practices for the disposal of potent research compounds in a laboratory setting. Local institutional Environmental Health and Safety (EHS) guidelines must always be followed and will supersede this general guidance.
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Avoid mixing with incompatible solvents.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration and quantity of the waste.
-
Note any other solvents or chemicals present in the waste mixture.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Use secondary containment to prevent spills.
-
-
Disposal Procedure:
-
Never dispose of this compound down the sink or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The most common and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
Personal protective equipment for handling Asapiprant
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Asapiprant, a potent and selective DP1 receptor antagonist used in laboratory research. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols for handling chemical compounds.[1]
Core PPE Requirements:
-
Gloves: Always wear impermeable and resistant gloves, such as nitrile gloves. The selection of suitable gloves should be based on the specific laboratory conditions and duration of handling.[1]
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
General Hygiene and Safety Practices:
-
Follow the usual precautionary measures for handling chemicals.[1]
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
II. Quantitative Data Summary
This compound is a potent antagonist of the prostaglandin D2 receptor 1 (DP1). The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 932372-01-5 | [1] |
| Molecular Formula | C₂₄H₂₇N₃O₇S | [2] |
| Molecular Weight | 501.6 g/mol | |
| Ki for DP1 Receptor | 0.44 nM | |
| Solubility in DMSO | 10 mg/mL (19.94 mM) |
Occupational Exposure Limits (OELs):
There are no established Occupational Exposure Limits for this compound. It is recommended to handle it in a well-ventilated area, and for procedures that may generate dust or aerosols, a fume hood should be used.
III. This compound Signaling Pathway
This compound acts as an antagonist at the Prostaglandin D2 Receptor 1 (DP1), a G protein-coupled receptor. Its mechanism of action involves blocking the downstream signaling cascade initiated by the binding of its endogenous ligand, Prostaglandin D2 (PGD2).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
